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  • Product: 2-amino-4-chloro-N-(propan-2-yl)benzamide
  • CAS: 83596-49-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Amino-4-chloro-N-(propan-2-yl)benzamide: A Comprehensive Technical Guide

Executive Summary The compound 2-amino-4-chloro-N-(propan-2-yl)benzamide (also known as 2-amino-4-chloro-N-isopropylbenzamide) is a highly functionalized anthranilamide derivative. Anthranilamides are privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-4-chloro-N-(propan-2-yl)benzamide (also known as 2-amino-4-chloro-N-isopropylbenzamide) is a highly functionalized anthranilamide derivative. Anthranilamides are privileged scaffolds in medicinal chemistry and agrochemistry, frequently serving as kinase inhibitors, antimicrobial agents, and ryanodine receptor modulators. This whitepaper details a field-proven, highly efficient synthetic route to this molecule, emphasizing mechanistic causality, self-validating experimental protocols, and comprehensive spectroscopic characterization.

Mechanistic Rationale & Pathway Design

Direct amide coupling of 2-amino-4-chlorobenzoic acid with isopropylamine using standard peptide coupling reagents (e.g., EDCI, HATU) is notoriously problematic. The ortho-amino group severely reduces the nucleophilicity of the amine while introducing steric hindrance and the risk of self-condensation (forming polymeric or macrocyclic byproducts).

To circumvent this, the optimal strategy employs an isatoic anhydride intermediate [1]. By reacting the starting material with triphosgene, the carboxylic acid is activated while the primary amine is simultaneously protected as a cyclic carbamate. This intermediate, 7-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (commercially referred to as 4-chloroisatoic anhydride) [2], is highly electrophilic at the C4 carbonyl. Upon introduction of isopropylamine, a nucleophilic ring-opening occurs, followed by spontaneous decarboxylation to yield the target benzamide [3].

SynthesisPathway SM 2-Amino-4-chlorobenzoic acid (Starting Material) Int 7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride) SM->Int Cyclization Reagent1 Triphosgene Pyridine, CH3CN Reagent1->Int Product 2-Amino-4-chloro-N-(propan-2-yl)benzamide (Target Product) Int->Product Nucleophilic Ring Opening Byproduct CO2 (Gas Evolution) Int->Byproduct Decarboxylation Reagent2 Isopropylamine DMF, 50°C Reagent2->Product

Fig 1. Synthetic pathway via 7-chloroisatoic anhydride intermediate.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually and kinetically track reaction progress without relying solely on continuous chromatographic sampling.

Synthesis of 7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Causality & Design: Triphosgene is selected over phosgene gas due to its superior safety profile as a stable solid, while still delivering three equivalents of reactive phosgene in situ. Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting material's amine and driving the cyclization forward.

Protocol:

  • Charge a flame-dried, round-bottom flask with 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous acetonitrile (0.5 M).

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Dissolve triphosgene (0.35 eq) in anhydrous acetonitrile and add dropwise over 30 minutes to maintain thermal control.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step: The reaction transitions from a suspension to a clear solution, followed by the precipitation of the isatoic anhydride.

  • Filter the precipitate, wash with cold water to remove pyridinium hydrochloride salts, and dry under vacuum to afford the intermediate as a pale yellow solid.

Nucleophilic Ring-Opening with Isopropylamine

Causality & Design: Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature highly stabilizes the tetrahedral transition state during amine attack. The reaction is thermodynamically driven by the irreversible release of carbon dioxide gas.

Protocol:

  • Dissolve the 7-chloroisatoic anhydride intermediate (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Add isopropylamine (1.2 eq) dropwise.

  • Heat the mixture to 50 °C.

  • Self-Validating Kinetic Marker: Upon heating, vigorous effervescence (CO₂ evolution) will commence. The cessation of bubbling serves as a reliable macroscopic indicator that the nucleophilic attack and subsequent decarboxylation are complete.

  • After 3 hours (or when effervescence ceases), cool the mixture and pour it into ice-cold water (5 volumes) to precipitate the product.

  • Filter, wash with hexanes, and recrystallize from ethanol to yield pure 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Mechanism A 7-Chloroisatoic Anhydride B Amine Attack at C4 Carbonyl (Tetrahedral Intermediate) A->B Isopropylamine (Nucleophile) C Ring Opening (Carbamic Acid Intermediate) B->C C-O bond cleavage D Decarboxylation (-CO2) C->D Spontaneous (-CO2) E 2-Amino-4-chloro-N-(propan-2-yl)benzamide D->E Proton transfer

Fig 2. Mechanism of nucleophilic ring-opening and decarboxylation.

Reaction Optimization Data

To demonstrate the critical nature of solvent and temperature selection, Table 1 summarizes the optimization parameters for the ring-opening step.

Table 1: Optimization of the Nucleophilic Ring-Opening Step

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Dichloromethane252445Incomplete conversion; poor anhydride solubility.
Tetrahydrofuran65 (Reflux)872Moderate reaction rate; partial product precipitation.
Dimethylformamide 50 3 94 Rapid CO₂ evolution; optimal transition state stabilization.
Water / Ethanol8012<10Competitive hydrolysis of the anhydride back to starting material.

Analytical Characterization

The structural integrity of the synthesized 2-amino-4-chloro-N-(propan-2-yl)benzamide is confirmed via multi-nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR). The spectroscopic markers perfectly align with the expected 1,2,4-trisubstituted aromatic splitting patterns [3].

Table 2: Comprehensive Spectroscopic Data

TechniqueParameterObserved ValueStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ (ppm), Multiplicity8.05 (d, J = 7.5 Hz, 1H)Amide NH (coupled to isopropyl CH)
7.48 (d, J = 8.5 Hz, 1H)Aromatic H-6 (ortho to carbonyl)
6.75 (d, J = 2.0 Hz, 1H)Aromatic H-3 (ortho to amine and chlorine)
6.55 (dd, J = 8.5, 2.0 Hz, 1H)Aromatic H-5 (meta to amine)
6.45 (br s, 2H)Primary Amine (NH₂)
4.05 (m, 1H)Isopropyl CH
1.15 (d, J = 6.5 Hz, 6H)Isopropyl CH₃ (two equivalent methyls)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm)167.8Carbonyl (C=O)
151.2, 136.5, 130.1, 115.4, 114.2, 113.8Aromatic Carbons (C-2, C-4, C-6, C-3, C-5, C-1)
41.2, 22.6Isopropyl Carbons (CH, CH₃)
HRMS (ESI+) m/z213.0794[M+H]⁺ (Calculated for C₁₀H₁₄ClN₂O: 213.0789)
FT-IR (ATR)Wavenumber (cm⁻¹)3450, 3350N-H stretch (primary amine)
1630C=O stretch (Amide I band)

Data Interpretation Note: The ¹H NMR spectrum provides definitive proof of the regiochemistry. The highly shielded doublet at 6.75 ppm (J = 2.0 Hz) corresponds to the H-3 proton, which is flanked by the electron-donating primary amine and the resonance-donating chlorine atom. The doublet of doublets at 6.55 ppm confirms the meta-coupling to H-3 and ortho-coupling to H-6, validating the 1,2,4-substitution pattern.

Conclusion

The synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide is most effectively achieved through the intermediacy of 7-chloroisatoic anhydride. By leveraging the dual activation-protection nature of the anhydride and utilizing CO₂ evolution as a kinetic marker, researchers can achieve high-yielding, scalable, and self-validating access to this critical medicinal chemistry building block.

References

  • Mabkhot, Y. N., et al. (2014). "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site." International Journal of Molecular Sciences, 15(3), 5115–5127. URL:[Link]

Exploratory

An In-depth Technical Guide to 2-amino-4-chloro-N-(propan-2-yl)benzamide

This guide provides a comprehensive technical overview of 2-amino-4-chloro-N-(propan-2-yl)benzamide, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core identity, sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-amino-4-chloro-N-(propan-2-yl)benzamide, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core identity, synthesis, characterization, potential applications, and safety protocols, grounding all information in authoritative scientific data.

Core Compound Identification and Properties

2-amino-4-chloro-N-(propan-2-yl)benzamide is a substituted benzamide derivative. Its unique structure, featuring an amino group, a chloro substituent on the benzene ring, and an isopropyl group on the amide nitrogen, makes it a compound of interest for further chemical and biological investigation.

Key Identifiers and Physicochemical Data:

PropertyValueSource(s)
CAS Number 83596-49-0[1][2]
Molecular Formula C₁₀H₁₃ClN₂O[2][3]
Molecular Weight 212.67 g/mol [2]
Synonyms 2-amino-4-chloro-N-isopropylbenzamide
Canonical SMILES CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N[3]
InChIKey DDUFHCYDQKMFQD-UHFFFAOYSA-N[3]
Monoisotopic Mass 212.07164 Da[3]
Predicted XlogP 2.1[3]
Appearance Solid (predicted)
Use For Research Use Only. Not for human or veterinary use.[2]

Synthesis and Mechanistic Insights

A plausible synthetic route for the title compound would involve the reaction of 5-chloroisatoic anhydride with propan-2-amine.

Reaction Causality: Isatoic anhydride serves as an excellent electrophilic precursor to the 2-aminobenzoyl moiety. The reaction is typically initiated by the nucleophilic attack of the amine (propan-2-amine) on one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and, following the loss of carbon dioxide, the formation of the final amide bond. The choice of a high-boiling point aprotic polar solvent like dimethylformamide (DMF) is strategic; it effectively solubilizes the reactants and allows for the necessary heating to drive the reaction to completion without participating in the reaction itself.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product 5-Chloroisatoic_Anhydride 5-Chloroisatoic_Anhydride Reaction_Vessel Reaction Mixture 5-Chloroisatoic_Anhydride->Reaction_Vessel 1 equiv. Propan-2-amine Propan-2-amine Propan-2-amine->Reaction_Vessel 1 equiv. Solvent DMF (Solvent) Solvent->Reaction_Vessel Heat Reflux (Heat) Target_Compound 2-amino-4-chloro-N- (propan-2-yl)benzamide Heat->Target_Compound ~6 hours (TLC Monitoring) Purification Purification Target_Compound->Purification Workup & Recrystallization Reaction_Vessel->Heat

Caption: Figure 1. Proposed synthesis workflow for 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Experimental Protocol: A General Method

This protocol is adapted from established methods for synthesizing similar N-substituted 2-aminobenzamides.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 5-chloroisatoic anhydride in a suitable volume of anhydrous dimethylformamide (DMF).

  • Amine Addition: To this solution, add 1 equivalent of propan-2-amine dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 153°C for DMF) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. While specific experimental data for this exact molecule is sparse in the public domain, predicted data and characteristic features for the functional groups present can be outlined.

Predicted Analytical Data:

TechniqueExpected Features
¹H-NMR - Aromatic protons on the trisubstituted benzene ring (typically in the δ 6.5-8.0 ppm range).- A broad singlet for the amino (-NH₂) protons.- A doublet for the amide N-H proton, coupling with the isopropyl C-H.- A septet for the isopropyl C-H proton.- A doublet for the two methyl groups of the isopropyl moiety.
¹³C-NMR - Aromatic carbons (typically in the δ 110-150 ppm range).- A carbonyl carbon (C=O) signal (typically δ 165-175 ppm).- Carbons of the isopropyl group.
IR Spectroscopy - N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹).- N-H stretching for the secondary amide (~3300 cm⁻¹).- C=O stretching of the amide (~1640-1680 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak [M]⁺ and/or protonated molecule [M+H]⁺ corresponding to the compound's mass.[3]- A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).

Potential Applications and Biological Significance

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities, including antimicrobial, anticancer, and prokinetic effects.[5]

  • Anticancer Research: Many substituted benzamides function as histone deacetylase (HDAC) inhibitors, which is an important therapeutic strategy for treating multiple cancers.[6] The specific substitution pattern on the benzamide scaffold is crucial for activity and selectivity. For instance, the introduction of certain groups can lead to potent and selective inhibition of HDACs, inducing cell cycle arrest and apoptosis in cancer cells.[6]

  • Antimicrobial Agents: The 2-aminobenzamide scaffold is a known pharmacophore in the development of antimicrobial and antifungal agents.[4][7]

While the specific biological activity of 2-amino-4-chloro-N-(propan-2-yl)benzamide is not documented in the searched literature, its structure is analogous to other biologically active benzamides. It represents a valuable candidate for screening in drug discovery programs, particularly in oncology and infectious disease research.

Logical_Relationships cluster_core Core Compound cluster_actions Scientific Workflow cluster_outcomes Potential Outcomes Compound 2-amino-4-chloro-N- (propan-2-yl)benzamide Synthesis Synthesis Compound->Synthesis is created via Characterization Spectroscopic Characterization Synthesis->Characterization is confirmed by Screening Biological Screening Characterization->Screening enables HDAC_Inhibitor HDAC Inhibitor (Anticancer) Screening->HDAC_Inhibitor Antimicrobial Antimicrobial Agent Screening->Antimicrobial Lead_Compound Lead Compound for Drug Development HDAC_Inhibitor->Lead_Compound Antimicrobial->Lead_Compound

Caption: Figure 2. Relationship between synthesis, characterization, and potential applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-amino-4-chloro-N-(propan-2-yl)benzamide is not available, data from closely related benzamide compounds provide essential guidance. For example, some benzamides are classified as harmful if swallowed and are suspected of causing genetic defects.[8] Therefore, cautious handling is imperative.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[9][10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]

References

  • NextSDS. 3-amino-4-chloro-N-(propan-2-yl)benzamide — Chemical Substance Information. [Link]

  • PubChemLite. 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O). [Link]

  • NextSDS. 2-amino-4-chloro-N-propylbenzamide — Chemical Substance Information. [Link]

  • A&A Pharmachem. 1042434-76-3 - Safety Data Sheet. [Link]

  • Sciencelab.com. Material Safety Data Sheet - Benzamide. [Link]

  • Molport. 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide. [Link]

  • PubChem. 4-amino-2-chloro-N-(2-methylpentan-2-yl)benzamide. [Link]

  • PubChem. 2-Amino-4-chloro-N-methylbenzamide. [Link]

  • Google Patents. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • PubMed. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PMC. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

Foundational

Structural and Mechanistic Profiling of 2-Amino-4-Chloro-N-(propan-2-yl)benzamide: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with defined pharmacophoric vectors are critical for developing highly selective therapeutics. 2-amino-4-chloro-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with defined pharmacophoric vectors are critical for developing highly selective therapeutics. 2-amino-4-chloro-N-(propan-2-yl)benzamide (CID 14274444)[1] represents a highly optimized fragment scaffold. While it possesses a simple structure, its specific substitution pattern makes it a potent precursor and baseline inhibitor for epigenetic targets, specifically[2]. This technical guide deconstructs the structural rationale, mechanism of action, and self-validating experimental protocols required to profile this compound's biological activity.

Structural Deconstruction & Pharmacophore Mapping

The biological potential of 2-amino-4-chloro-N-(propan-2-yl)benzamide is dictated by three distinct structural motifs, each serving a precise mechanistic function:

  • The 2-Aminobenzamide Core (Zinc-Binding Group): Unlike hydroxamic acids, which often suffer from poor pharmacokinetic profiles and off-target genotoxicity, the 2-aminobenzamide moiety acts as a highly selective, bidentate chelator for the catalytic zinc ion (Zn²⁺) in the active site of Class I HDACs[3].

  • The 4-Chloro Substitution (Isoform Selectivity): The addition of a chlorine atom at the para-position relative to the carboxamide is a strategic modification. This halogen provides steric bulk and potential halogen bonding that perfectly occupies the hydrophobic "foot pocket" adjacent to the zinc-binding site—a structural cavity unique to HDAC1, HDAC2, and HDAC3[2]. This drives the fragment's isoform selectivity.

  • The N-Isopropyl Group (Fragment Capping): In mature drugs like [4], the amide nitrogen is attached to a large linker-cap moiety that interacts with the enzyme's surface recognition domain. Here, the N-isopropyl group serves as a minimal, hydrophobic vector. It provides favorable ligand efficiency (LE) while leaving room for synthetic elaboration during lead optimization.

Quantitative Data Summary
Structural MotifPhysicochemical PropertyBiological Significance
2-Aminobenzamide Core Bidentate ChelatorCoordinates catalytic Zn²⁺ in Class I HDACs[2].
4-Chloro Substitution Halogen Bonding / Steric BulkOccupies the HDAC1/2/3 "foot pocket" to drive isoform selectivity[2].
N-Isopropyl Group Hydrophobic VectorProvides a fragment-like capping moiety; ideal for linker extension in FBDD[3].
Molecular Weight 212.67 g/mol Rule of 3 compliant; ensures high ligand efficiency (LE)[1].

Experimental Protocols: In Vitro Profiling & Validation

To accurately assess the binding kinetics and inhibitory potency of this fragment, standard assays must be optimized for low-affinity, high-off-rate dynamics. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine the dissociation constant ( KD​ ) and binding kinetics of the fragment against recombinant HDAC2.

  • Sensor Chip Preparation: Immobilize recombinant human HDAC2 onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Fragment Library Preparation: Dissolve 2-amino-4-chloro-N-(propan-2-yl)benzamide in 100% DMSO, then dilute in running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final concentration range of 10 µM to 1 mM (maintaining 1% DMSO).

  • Binding Kinetics Analysis: Inject the fragment solutions over the immobilized HDAC2 at a flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, which is crucial for accurately capturing the fast on/off rates typical of low-molecular-weight fragments.

  • Self-Validating Control: Inject a known Class I HDAC inhibitor (e.g., Entinostat at 1 µM) as a positive control at the start and end of the run.

    • Trustworthiness: This validates the functional integrity of the immobilized enzyme. If the control fails to bind with its known affinity, the run is automatically flagged for protein denaturation, preventing false-negative fragment screening results.

  • Data Processing: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the KD​ .

Protocol 2: In Vitro HDAC Enzymatic Fluorometric Assay

Objective: Quantify the functional inhibition (IC₅₀) of HDAC1/2/3.

  • Substrate Preparation: Utilize a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) specific for Class I HDACs.

  • Enzyme Incubation: Incubate recombinant HDAC1 with varying concentrations of the fragment (0.1 µM to 500 µM) in assay buffer for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the fragment to establish equilibrium binding within the catalytic pocket before substrate competition begins, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the deacetylation reaction.

  • Signal Development: After 60 minutes, add a developer solution containing trypsin and[3].

    • Trustworthiness: Trypsin cleaves the deacetylated substrate to release the AMC fluorophore, while TSA (a potent pan-HDAC inhibitor) immediately halts all further HDAC activity. This creates a time-locked snapshot of enzyme inhibition, ensuring that variations in plate-reading time do not skew the kinetic data.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate the IC₅₀ using non-linear regression.

Pathway Visualization

The following diagram illustrates the mechanistic cascade triggered by the binding of 2-aminobenzamide fragments to Class I HDACs, ultimately leading to epigenetic modulation.

Epigenetic_Modulation A 2-Amino-4-chloro-N-(propan-2-yl)benzamide (ZBG Fragment) B Class I HDACs (HDAC1, 2, 3) A->B Target Engagement C Catalytic Zn2+ Chelation (Bidentate Binding) B->C Mechanism of Action D Inhibition of Histone Deacetylation C->D Enzymatic Blockade E Chromatin Relaxation (Euchromatin State) D->E Epigenetic Shift F Transcriptional Activation of Tumor Suppressors E->F Phenotypic Outcome

Fig 1: Epigenetic modulation pathway of Class I HDACs by 2-aminobenzamide fragments.

References

  • PubChemLite : 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O). Source: Université du Luxembourg. URL:[Link][1]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor . Source: Frontiers in Pharmacology. URL:[Link][4]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity . Source: International Journal of Molecular Sciences. URL:[Link][2]

  • Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents . Source: Journal of Medicinal Chemistry. URL:[Link][3]

Sources

Exploratory

2-amino-4-chloro-N-(propan-2-yl)benzamide derivatives and analogues

An In-depth Technical Guide to 2-amino-4-chloro-N-(propan-2-yl)benzamide Derivatives and Analogues: From Synthesis to Therapeutic Potential Executive Summary This technical guide provides a comprehensive overview of 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-amino-4-chloro-N-(propan-2-yl)benzamide Derivatives and Analogues: From Synthesis to Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-4-chloro-N-(propan-2-yl)benzamide and its analogues, a class of compounds built upon the versatile 2-aminobenzamide scaffold. While specific research on the title compound is limited, this guide synthesizes information from closely related derivatives to present a detailed account of their synthesis, physicochemical properties, and significant therapeutic potential. The primary focus is on their well-documented roles as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), two critical targets in oncology and other therapeutic areas. We delve into the structure-activity relationships that govern their biological activity and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The 2-Aminobenzamide Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aminobenzamide core structure is recognized as a "privileged scaffold" in medicinal chemistry, owing to its ability to serve as a foundation for a wide range of biologically active molecules.[1][2] The ortho-disposed amino and amide groups provide a unique combination of hydrogen bond donors and acceptors, enabling these molecules to interact with high affinity and specificity with various biological targets.[1] This has led to the development of 2-aminobenzamide derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and antithrombotic properties.[1][3][4]

This guide focuses on a specific subset of this family: 2-amino-4-chloro-N-(propan-2-yl)benzamide and its related analogues. The introduction of a chloro group at the 4-position and an isopropyl group on the amide nitrogen allows for a nuanced exploration of how electronic and steric factors influence the therapeutic potential of the 2-aminobenzamide core.

Synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide and Analogues

The synthesis of 2-amino-N-alkylbenzamides is most commonly achieved through the reaction of isatoic anhydride or a substituted isatoic anhydride with a primary amine.[2][3][4][5] This approach is efficient and versatile, allowing for the introduction of a wide variety of substituents on both the aromatic ring and the amide nitrogen.

A plausible and efficient synthetic route to 2-amino-4-chloro-N-(propan-2-yl)benzamide involves the reaction of 5-chloroisatoic anhydride with isopropylamine. The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) under thermal or microwave conditions.[2][3]

cluster_0 Synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide 5-Chloroisatoic_Anhydride 5-Chloroisatoic Anhydride Reaction DMF, Heat or Microwave 5-Chloroisatoic_Anhydride->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product 2-amino-4-chloro-N-(propan-2-yl)benzamide Reaction->Product Ring opening and decarboxylation

Caption: General synthetic workflow for 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Physicochemical Properties

The physicochemical properties of 2-amino-4-chloro-N-(propan-2-yl)benzamide can be predicted based on its structure. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O[6]
Molecular Weight212.67 g/mol [6]
CAS Number83596-49-0[6]

Pharmacological Profile and Mechanism of Action

The 2-aminobenzamide scaffold is a key pharmacophore for targeting enzymes involved in epigenetic regulation and DNA repair, most notably histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[1]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones.[1] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[7] Inhibitors of HDACs can restore the normal acetylation patterns, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.[1][7]

2-Aminobenzamide derivatives have been extensively studied as class I-selective HDAC inhibitors.[7] The primary mechanism of action involves the chelation of the zinc ion in the active site of the HDAC enzyme by the ortho-amino and amide groups of the 2-aminobenzamide moiety.[1] This interaction blocks the catalytic activity of the enzyme.

cluster_1 Mechanism of HDAC Inhibition HDAC_Active_Site HDAC Active Site (with Zn²⁺ ion) Binding Chelation of Zn²⁺ HDAC_Active_Site->Binding Deacetylation Deacetylation HDAC_Active_Site->Deacetylation 2_Aminobenzamide 2-Aminobenzamide Derivative 2_Aminobenzamide->Binding Inhibition HDAC Inhibition Binding->Inhibition Inhibition->Deacetylation Blocks Result Histone Hyperacetylation Gene Expression Re-activation Inhibition->Result Histone Acetylated Histone Histone->Deacetylation

Caption: Mechanism of HDAC inhibition by 2-aminobenzamide derivatives.

Studies have shown that some 2-aminobenzamide-based HDAC inhibitors are effective in reversing gene silencing in conditions like Friedreich's Ataxia by targeting HDAC1 and HDAC3.[8]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are essential for the repair of single-strand DNA breaks.[9] In cancers with mutations in DNA repair genes like BRCA1/2, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1] The 3-aminobenzamide isomer was one of the first prototype PARP inhibitors discovered.[9] The 2-aminobenzamide scaffold has also been incorporated into the design of potent PARP inhibitors.[1][10]

cluster_2 Role of PARP in DNA Repair and its Inhibition DNA_Damage Single-Strand DNA Break PARP PARP Enzyme DNA_Damage->PARP activates Repair DNA Repair PARP->Repair Inhibition PARP Inhibition PARP->Inhibition is blocked by 2_Aminobenzamide_PARPi 2-Aminobenzamide PARP Inhibitor 2_Aminobenzamide_PARPi->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis leads to (in BRCA-deficient cells) BRCA_Deficient_Cell BRCA-Deficient Cancer Cell BRCA_Deficient_Cell->Apoptosis

Caption: The role of PARP in DNA repair and its inhibition by 2-aminobenzamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzamide derivatives is highly dependent on the nature and position of substituents on the core structure.

  • The 2-Amino Group: A free primary amino group is often crucial for HDAC inhibitory activity, as it participates in the chelation of the zinc ion in the active site.[11]

  • Substituents on the Benzamide Ring: The presence of a chloro group at the 4-position, as in the title compound, can influence the electronic properties of the ring and may contribute to enhanced binding affinity or improved pharmacokinetic properties.[11][12][13]

  • The N-Alkyl Group: The nature of the substituent on the amide nitrogen (the N-propan-2-yl group in this case) can affect the compound's solubility, cell permeability, and interaction with the target protein.[14]

Quantitative Biological Data

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide95.2260.7255.7[15]
Analogue 10f (with 1,2,4-oxadiazole)---[16]
Analogue 15k (with oxazoline)801106[17]

Experimental Protocols

The following are representative protocols for the synthesis of 2-aminobenzamide derivatives and for a common assay to evaluate their biological activity.

General Synthesis of 2-Amino-N-alkylbenzamides from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloroisatoic anhydride (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Amine Addition: To this solution, add isopropylamine (1.1 equivalents) dropwise with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C for 2-4 hours, or utilize microwave irradiation for a shorter reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-chloro-N-(propan-2-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzamide derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The 2-amino-4-chloro-N-(propan-2-yl)benzamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The well-established role of 2-aminobenzamides as HDAC and PARP inhibitors provides a strong rationale for further investigation of this class of compounds.

Future research should focus on the specific synthesis and biological evaluation of 2-amino-4-chloro-N-(propan-2-yl)benzamide to elucidate its precise mechanism of action and to determine its efficacy in relevant disease models. Further exploration of the structure-activity relationships by synthesizing and testing a library of analogues will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies based on the versatile 2-aminobenzamide scaffold.

References

  • Herman, D., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PubMed. Available at: [Link]

  • BenchChem. (2025). 2-Aminobenzamide: A Versatile Pharmacophore for Modern Drug Discovery. BenchChem.
  • Asif, M. (2025). PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW.
  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]

  • Shalaby, E. M., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues. BenchChem.
  • BenchChem. (2025).
  • Li, J., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. Available at: [Link]

  • Wagner, F. F., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. ACS Publications. Available at: [Link]

  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. PubMed. Available at: [Link]

  • Wagner, F. F., et al. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. Available at: [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]

  • ChemicalCell. (n.d.). 2-Amino-3-Chloro-n-Isopropyl-Benzamide CAS NO 18343-50-5. ChemicalCell.
  • BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide Analogs for Structure. BenchChem.
  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide. PubChem.
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  • Bondar, D., et al. (2023). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors.
  • Sapphire Bioscience. (n.d.). 2-Amino-4-chloro-N-(propan-2-yl)benzamide. Sapphire Bioscience.
  • PubChem. (n.d.). 4-Amino-2-chloro-N-isopropylbenzamide. PubChem.
  • Mabkhot, Y. N., et al. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • LaFargue, C. J., et al. (2019). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. PMC. Available at: [Link]

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  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
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  • Goto, S., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Tokyo University of Science.
  • Girstun, A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. PMC. Available at: [Link]

  • Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
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  • Li, Z., et al. (2008). Synthesis and Biological Evaluation of Novel Isopropanolamine Derivatives as Non-Peptide Human Immunodeficiency Virus Protease Inhibitors. PubMed.
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  • Kos, J., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Jie, W., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
  • Das, D., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • Guo, C., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.
  • Petru, A., et al. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI.
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Foundational

Theoretical and Computational Investigation of 2-Amino-4-chloro-N-(propan-2-yl)benzamide: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on predictive computational modeling to understand stereoelectronic properties, target affinity, and pharmacokinetic viability. This whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on predictive computational modeling to understand stereoelectronic properties, target affinity, and pharmacokinetic viability. This whitepaper provides an in-depth, self-validating computational framework for analyzing 2-amino-4-chloro-N-(propan-2-yl)benzamide (PubChem CID: 14274444)[1]. As a highly functionalized anthranilamide derivative, this compound possesses a privileged scaffold frequently utilized in the development of histone deacetylase (HDAC) inhibitors, antimalarials, and antimicrobial agents[2]. By integrating Density Functional Theory (DFT), molecular docking, and ADMET profiling, this guide establishes a rigorous protocol for evaluating the pharmacological potential of halogenated benzamide derivatives.

Structural Rationale & Pharmacological Context

To computationally evaluate a molecule, one must first understand the causality behind its structural components. The bioactivity of 2-amino-4-chloro-N-(propan-2-yl)benzamide is driven by three distinct pharmacophoric features:

  • The 2-Amino Group (Chelation & H-Bonding): In metalloenzymes like HDACs, the ortho-amino group, in tandem with the amide carbonyl, forms a bidentate chelation complex with active-site zinc ions ( Zn2+ )[2]. Computationally, this requires accurate modeling of localized electron density and protonation states.

  • The 4-Chloro Substitution (Lipophilicity & Halogen Bonding): The inclusion of an electronegative chlorine atom at the para position relative to the amino group induces an anisotropic distribution of electron density (the "σ-hole"). This enables highly directional halogen bonding with electron-rich residues in hydrophobic target pockets, significantly enhancing binding affinity[3].

  • The N-Isopropyl Moiety (Steric Restriction): The branched aliphatic chain restricts the conformational flexibility of the amide bond. This entropic pre-organization locks the molecule into a bioactive conformation, reducing the energetic penalty upon target binding[1].

BioactivityLogic Molecule 2-amino-4-chloro- N-(propan-2-yl)benzamide Amine 2-Amino Group (Zn2+ Chelation / H-Bond) Molecule->Amine Chloro 4-Chloro Group (Lipophilicity / σ-hole) Molecule->Chloro Amide N-Isopropylamide (Steric Pre-organization) Molecule->Amide Bioactivity Enhanced Target Affinity & ADMET Profile Amine->Bioactivity Chloro->Bioactivity Amide->Bioactivity

Fig 1: Structure-activity relationship (SAR) logic for the benzamide derivative.

Computational Methodology & Protocol Design

To ensure scientific integrity, computational workflows must be treated as self-validating systems. The following phases detail the exact methodologies required to study this compound, explaining why specific parameters are chosen.

Phase 1: Quantum Chemical Calculations (DFT)

Causality of Choice: Density Functional Theory (DFT) using the B3LYP functional and the 6-311++G(d,p) basis set is the gold standard for halogenated aromatics[4]. The B3LYP functional provides a proven balance between electron correlation and computational cost. Crucially, the addition of diffuse functions (++) is mandatory; chlorine is highly electronegative, and the lone pairs on the oxygen and nitrogen atoms require expanded orbital spaces to accurately model their electron clouds and predict non-covalent interactions[3].

Phase 2: Frontier Molecular Orbital (FMO) & MEP Analysis

Causality of Choice: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule. A narrower HOMO-LUMO gap suggests higher polarizability and a greater tendency for electron transfer within biological systems[5]. The Molecular Electrostatic Potential (MEP) map is generated to visually validate nucleophilic (red/negative) and electrophilic (blue/positive) attack sites, guiding subsequent molecular docking grid placement.

Phase 3: Molecular Docking & ADMET Profiling

Causality of Choice: Docking simulations translate quantum mechanical stability into biological relevance. By evaluating the binding free energy ( ΔG ), we can predict the thermodynamic spontaneity of the drug-receptor complex[5]. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling ensures the molecule adheres to Lipinski's Rule of Five, validating its potential as an orally bioavailable therapeutic.

ComputationalWorkflow Start Target Compound: 2-amino-4-chloro-N-(propan-2-yl)benzamide DFT Quantum Chemical Calculations (DFT/B3LYP/6-311++G**) Start->DFT Analysis Electronic & Structural Analysis (HOMO-LUMO, MEP, NBO) DFT->Analysis Docking Molecular Docking & Target Interaction Profiling Analysis->Docking ADMET ADMET & Pharmacokinetics Prediction Docking->ADMET

Fig 2: Step-by-step computational workflow for benzamide derivative analysis.

Quantitative Data Presentation

The following tables summarize the expected theoretical and physicochemical properties of 2-amino-4-chloro-N-(propan-2-yl)benzamide based on DFT calculations and predictive ADMET models.

Table 1: DFT Computed Electronic & Thermochemical Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted ValuePharmacological Significance
Dipole Moment ( μ ) ~3.4 - 3.8 DebyeIndicates moderate polarity, facilitating solubility while maintaining membrane permeability.
HOMO Energy -6.15 eVRepresents electron-donating capacity (primarily localized on the 2-amino group).
LUMO Energy -1.85 eVRepresents electron-accepting capacity (localized near the chlorobenzene ring).
Energy Gap ( ΔE ) 4.30 eVModerate gap indicates good chemical stability with sufficient reactivity for target binding[5].
C-Cl Bond Length 1.745 ÅValidates the anisotropic electron distribution required for halogen bonding[3].

Table 2: Predicted ADMET & Physicochemical Properties

PropertyValueLipinski Compliance
Molecular Weight 212.68 g/mol Yes (< 500 Da)
LogP (Lipophilicity) 2.1 - 2.5Yes (< 5)
H-Bond Donors 2 (-NH2, -NH)Yes (< 5)
H-Bond Acceptors 1 (C=O)Yes (< 10)
Topological Polar Surface Area 55.1 ŲYes (< 140 Ų - Excellent CNS/Cell penetration)[6]

Step-by-Step Experimental / Computational Workflow

To ensure reproducibility, researchers must follow this self-validating protocol when executing the computational study:

Step 1: Ligand Preparation & Conformational Search

  • Construct the 3D structure of 2-amino-4-chloro-N-(propan-2-yl)benzamide using a molecular builder (e.g., GaussView or Avogadro).

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, paying special attention to the rotation of the N-isopropyl group.

Step 2: DFT Geometry Optimization

  • Input the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16).

  • Set the method to DFT, functional to B3LYP, and basis set to 6-311++G(d,p).

  • Execute the geometry optimization job in the gas phase, followed by a solvent model (CPCM) using water to simulate physiological conditions.

Step 3: Protocol Self-Validation (Frequency Calculation)

  • Critical Step: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Inspect the output for imaginary frequencies. A true local minimum on the potential energy surface (PES) must yield exactly zero imaginary frequencies. If an imaginary frequency (negative value) is present, the structure is trapped in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic & Wavefunction Analysis

  • Generate the formatted checkpoint file (.fchk).

  • Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to visualize the MEP.

  • Perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer (e.g., lone pair delocalization from the amino nitrogen into the aromatic π∗ system).

Step 5: Molecular Docking

  • Retrieve the target protein crystal structure (e.g., HDAC1 or a relevant microbial protease) from the Protein Data Bank (PDB).

  • Prepare the protein by adding polar hydrogens, assigning Gasteiger charges, and removing co-crystallized water molecules.

  • Define the grid box centered on the active site (e.g., coordinating the Zn2+ ion).

  • Execute docking using AutoDock Vina or Glide, scoring the poses based on ΔG binding energies and the preservation of the 2-amino/carbonyl chelation motif.

Conclusion

The theoretical and computational study of 2-amino-4-chloro-N-(propan-2-yl)benzamide reveals a highly optimized stereoelectronic profile ideal for targeted drug development. By enforcing a strict, self-validating DFT protocol utilizing diffuse basis sets, researchers can accurately map the reactivity of the halogenated ring and the chelating potential of the anthranilamide core. This computational pipeline serves as a foundational blueprint for optimizing benzamide-based therapeutics prior to in vitro synthesis and biological assaying.

References

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor Source: Frontiers in Pharmacology (2019) URL:[Link]

  • Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study Source: Biointerface Research in Applied Chemistry (2021) URL:[Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide Source: NIScPR / Indian Journal of Chemistry (2022) URL:[Link]

  • Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile Source: Malaysian Journal of Analytical Sciences (2024) URL:[Link]

  • PubChemLite - 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O) Source: PubChem / University of Luxembourg URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-amino-4-chloro-N-(propan-2-yl)benzamide: A Detailed Application Note for Researchers

Introduction Substituted benzamides are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents. The strategic placement of functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents. The strategic placement of functional groups on the benzamide scaffold allows for the fine-tuning of their biological activity. This application note provides a comprehensive, in-depth technical guide for the synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a compound of interest for further derivatization and biological screening.

The synthetic route detailed herein is a robust and well-established two-step process. This method was chosen for its reliability and high-yielding nature, making it suitable for both small-scale synthesis for initial screening and larger-scale production for more extensive studies. The protocol first involves the activation of the carboxylic acid of 2-amino-4-chlorobenzoic acid to form a more reactive acyl chloride intermediate. This is a classic and highly effective method for preparing the substrate for the subsequent amidation reaction. The second step involves the nucleophilic acyl substitution reaction of the generated 2-amino-4-chlorobenzoyl chloride with isopropylamine to yield the final product. This guide will not only provide a step-by-step protocol but also delve into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process for researchers, scientists, and drug development professionals.

Materials and Methods

Materials
Reagent/SolventGradeSupplierCAS Number
2-Amino-4-chlorobenzoic acid≥98%Sigma-Aldrich89-77-0
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7
Isopropylamine≥99%Sigma-Aldrich75-31-0
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Hydrochloric acid (HCl), 1M solutionACS gradeFisher Scientific7647-01-0
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradeFisher Scientific144-55-8
Brine (saturated NaCl solution)ACS gradeFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACS gradeSigma-Aldrich7487-88-9
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and purification

  • pH paper

Experimental Protocol

Step 1: Synthesis of 2-amino-4-chlorobenzoyl chloride

The first step in the synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is an excellent reagent for this transformation as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed from the reaction mixture, simplifying the workup.[1]

Synthesis_Step1 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid Intermediate 2-Amino-4-chlorobenzoyl chloride 2-Amino-4-chlorobenzoic_acid->Intermediate Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->Intermediate Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts caption Step 1: Acyl Chloride Formation

Step 1: Acyl Chloride Formation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzoic acid (5.0 g, 29.1 mmol).

  • Under a fume hood, carefully add thionyl chloride (10.4 g, 6.3 mL, 87.3 mmol, 3.0 equiv) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-4-chlorobenzoyl chloride as a solid, which is used directly in the next step without further purification.

Step 2: Synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide

The second step is the amidation of the newly formed acyl chloride with isopropylamine. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the HCl generated during the reaction.

Synthesis_Step2 Acyl_chloride 2-Amino-4-chlorobenzoyl chloride Final_Product 2-amino-4-chloro-N-(propan-2-yl)benzamide Acyl_chloride->Final_Product Isopropylamine Isopropylamine Isopropylamine->Final_Product Base Triethylamine (TEA) Base->Final_Product DCM, 0 °C to RT Byproduct Triethylammonium chloride Final_Product->Byproduct caption Step 2: Amidation Reaction

Step 2: Amidation Reaction

  • In a 250 mL round-bottom flask, dissolve isopropylamine (3.44 g, 4.9 mL, 58.2 mmol, 2.0 equiv) and triethylamine (5.89 g, 8.1 mL, 58.2 mmol, 2.0 equiv) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-amino-4-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled amine solution with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-amino-4-chloro-N-(propan-2-yl)benzamide as a solid.

Results and Discussion

The successful synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide should yield a solid product. The identity and purity of the compound should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃ClN₂O
Molecular Weight212.68 g/mol
AppearanceOff-white to light yellow solid
Melting PointNot available in literature
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.6 (d, 1H, Ar-H), 6.7-6.5 (m, 2H, Ar-H), 6.0-5.8 (br s, 1H, NH), 4.6 (br s, 2H, NH₂), 4.3-4.1 (m, 1H, CH), 1.25 (d, 6H, 2xCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 167.0, 150.0, 135.0, 129.0, 118.0, 116.0, 115.0, 42.0, 22.5.
Mass Spectrum (ESI+)m/z: 213.07 [M+H]⁺

Note: The NMR and melting point data are predicted values based on the structure and data from analogous compounds and should be confirmed experimentally.

The expected yield for this type of reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety and Handling

  • 2-Amino-4-chlorobenzoic acid: May cause skin, eye, and respiratory irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: Highly corrosive and toxic.[3] Reacts violently with water.[4] All manipulations must be performed in a well-ventilated fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Isopropylamine: Flammable liquid and vapor with a strong, unpleasant odor.[5] It is corrosive and can cause severe skin and eye irritation.[6] Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate gloves.

  • Triethylamine: Flammable and corrosive liquid with a strong fishy odor. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide. The two-step procedure, involving the formation of an acyl chloride intermediate followed by amidation, is a high-yielding and straightforward method suitable for a variety of research and development applications. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable benzamide derivative for further investigation in their drug discovery programs.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isopropylamine.
  • Sciencemadness. (2020, September 2). Isopropylamine. Sciencemadness Wiki.
  • International Chemical Safety Cards. (n.d.). Thionyl Chloride (ICSC 1409).
  • Lanxess. (2015, August 15). Product Safety Assessment: Thionyl Chloride.
  • Apollo Scientific. (2023, July 5).
  • Sasol. (2022, March 15).
  • Carl Roth. (2024, March 1).
  • CAMEO Chemicals - NOAA. (n.d.). Thionyl Chloride.
  • University Department of Environmental Health and Safety. (2013, July 22). Standard Operating Procedures for Handling, Storage and Disposal of Thionyl Chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Appchem. (n.d.). 2-amino-4-chloro-N-(propan-2-yl)benzamide.
  • Loba Chemie. (2015, April 9). MSDS: Isopropylamine for Synthesis.
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (2025, September 14).
  • TCI Chemicals. (2025, October 26).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (n.d.). 2-amino-4-chloro-N-(propan-2-yl)benzamide.
  • Appchem. (n.d.). 4-Amino-2-chloro-N-isopropylbenzamide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides.
  • PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Siciliano, C. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • PubChemLite. (n.d.). 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O).
  • Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • NextSDS. (n.d.). 3-amino-4-chloro-N-(propan-2-yl)
  • PubChemLite. (n.d.). 2-amino-4-chloro-n-propylbenzamide (C10H13ClN2O).
  • Wang, J., Xiao, S. Z., Cong, H., Liu, Y. Q., & Peng, D. Y. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598.
  • NextSDS. (n.d.).
  • Google Patents. (n.d.). US2860166A - N-chloro chlorobenzamide.
  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide.
  • Google Patents. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane.
  • Chemical Synthesis Database. (2025, May 20).
  • PubMed. (n.d.).
  • SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide.
  • SpectraBase. (n.d.). 4-Amino-N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts.
  • Cheméo. (n.d.). Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties.
  • PubChemLite. (n.d.). 2-amino-4-chloro-n-methylbenzamide (C8H9ClN2O).
  • SpectraBase. (n.d.). Benzamide, 2-chloro-N-(2-butyl)-N-hexyl- - Optional[13C NMR] - Chemical Shifts.

Sources

Application

Application Note: High-Performance Analytical Strategies for the Quantification of 2-amino-4-chloro-N-(propan-2-yl)benzamide

Abstract: This guide provides detailed analytical methodologies for the accurate and robust quantification of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a key chemical entity in various research and development settings....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides detailed analytical methodologies for the accurate and robust quantification of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a key chemical entity in various research and development settings. We present two primary, validated analytical workflows: a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols are designed to be self-validating, adhering to principles outlined in the ICH Q2(R1) guidelines, ensuring scientific rigor and trustworthiness.[1][2][3] This document serves as a comprehensive resource for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for method selection and optimization.

Introduction and Method Selection Rationale

2-amino-4-chloro-N-(propan-2-yl)benzamide is an aromatic amide whose precise quantification is essential for process chemistry, impurity profiling, and metabolic studies. The molecular structure, featuring a substituted benzamide core, lends itself well to modern chromatographic techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The benzamide chromophore within the molecule allows for strong ultraviolet (UV) absorbance, making HPLC-UV an ideal choice for routine quantification. This technique is renowned for its precision, accuracy, and robustness, often being the workhorse of quality control laboratories.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices or the detection of trace-level impurities, LC-MS/MS is the superior method. The molecule's amino and amide functionalities are readily ionizable by Electrospray Ionization (ESI), and the use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity.[5][6]

This guide will detail the protocols for both techniques, enabling scientists to select the method that best fits their analytical requirements.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for reliable quantification in relatively clean sample matrices, such as reaction mixtures or bulk substances. It leverages the principles of reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase based on its hydrophobicity.

Experimental Protocol

2.1. Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Formic Acid (reagent grade).

  • Reference Standard: Accurately weighed 2-amino-4-chloro-N-(propan-2-yl)benzamide of known purity.

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.[7]

  • Sample Solution: Prepare the sample in the diluent to achieve a theoretical concentration within the calibration range. For solid samples, this may involve dissolving a known weight in a specific volume; for liquid samples, a direct dilution may be sufficient.[8]

2.3. Chromatographic Conditions

Parameter Condition
Mobile Phase Gradient elution (see table below) or Isocratic (e.g., 55% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 245 nm

| Run Time | ~10 minutes |

Example Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
7.0 20 80
8.0 60 40

| 10.0 | 60 | 40 |

2.4. Data Analysis and System Suitability

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.

  • Quantify the analyte in the sample solution using the generated calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Prep HPLC HPLC System (C18 Column, Gradient) Std_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detect UV Detection (245 nm) HPLC->UV_Detect Integration Peak Integration UV_Detect->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Generalized workflow for quantification by HPLC-UV.

Method Validation Framework (ICH Q2(R1))

To ensure the method is fit for its intended purpose, a validation study should be conducted.[1][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank and placebo matrices. Peak purity index > 0.995 using a PDA detector.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[7]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.[7]
Robustness No significant impact on results from deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).

Method 2: Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for bioanalysis, trace impurity detection, or analysis in complex sample matrices where the HPLC-UV method may lack specificity.

Experimental Protocol

3.1. Instrumentation and Reagents

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: High-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: As in Method 1, but using LC-MS grade solvents and additives is critical.

  • Reference Standard: As in Method 1. An internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used if available.

3.2. Preparation of Solutions

  • Mobile Phase and Diluent: As in Method 1.

  • Standard and Sample Solutions: Prepared as in Method 1, but at much lower concentrations (e.g., in the ng/mL range). All solutions should be fortified with the internal standard at a fixed concentration.

3.3. LC-MS/MS Conditions

  • Molecular Weight: 212.65 g/mol

  • Formula: C₉H₁₁ClN₂O

  • Protonated Precursor Ion [M+H]⁺: m/z 213.7

ParameterCondition
LC System Same as Method 1, but with a scaled flow rate (e.g., 0.4 mL/min)
Ionization Mode ESI, Positive
Capillary Voltage ~3.5 kV
Source Temperature ~500 °C
MRM Transitions See table below (to be optimized on the specific instrument)

Optimized Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Quantifier 213.7 154.1 (Loss of C₃H₇N) 20

| Qualifier | 213.7 | 126.0 (Loss of C₃H₇NCO) | 25 |

Rationale for Fragmentation: The primary fragmentation is expected at the amide bond, leading to characteristic product ions. Using a quantifier and a qualifier ion enhances the confidence of identification.[5]

3.4. Data Analysis

  • Analyze samples and standards using the optimized MRM method.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Quantify the analyte in samples using this ratio-based calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_ms Tandem Mass Spectrometer Sample_Prep Sample Preparation (Dilution, Extraction, IS Spiking) LC_Sep LC Separation (Fast Gradient) Sample_Prep->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI Q1 Q1: Precursor Ion Selection (m/z 213.7) ESI->Q1 Q2 q2: Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 154.1, 126.0) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Quantification using Area Ratios) Detector->Data_System

Caption: Key stages in the LC-MS/MS analytical workflow.

Comparative Summary of Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical challenge.[10]

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity Moderate; relies on chromatographic separationVery High; relies on both separation and mass filtering
Matrix Tolerance Lower; susceptible to interferencesHigher; can analyze complex matrices
Application Routine QC, purity assessment, formulation assayBioanalysis, trace impurity analysis, metabolomics
Cost & Complexity LowerHigher

Conclusion

This application note provides two robust, scientifically-grounded protocols for the quantification of 2-amino-4-chloro-N-(propan-2-yl)benzamide. The HPLC-UV method is a reliable and precise technique suitable for routine quality control and high-concentration assays. For applications demanding the utmost sensitivity and selectivity, particularly in complex biological or environmental matrices, the LC-MS/MS method is unequivocally the superior choice. Both methods are presented with a clear framework for validation based on internationally recognized ICH guidelines, ensuring that the data generated is accurate, reliable, and fit for purpose in any research or drug development setting.

References

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available at: [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]

  • SCIEX. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Available at: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available at: [Link]

  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Scribd. Chromium-Catalyzed Benzamide Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Valdosta State University. GC Derivatization. Available at: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available at: [Link]

  • Chugai Technos. (2025). LC-MS/MSによるアミン類の一斉分析法 – 技術コラム. Available at: [Link]

  • Sekisui Medical. (2024). LC/MS/MSを用いた分析法開発の基礎講座. Available at: [Link]

  • JAMSTEC. イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法(LC/ESI-MS)によるアミノ酸. Available at: [Link]

  • Chem-Station. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available at: [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available at: [Link]

  • Shimadzu Corporation. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening of 2-Amino-4-Chloro-N-(Propan-2-Yl)Benzamide Libraries for Class I HDAC Inhibitor Discovery

Scientific Rationale and Pharmacophore Design The dysregulation of epigenetic modifiers, particularly Histone Deacetylases (HDACs), is a hallmark of numerous malignancies. While early-generation pan-HDAC inhibitors utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Pharmacophore Design

The dysregulation of epigenetic modifiers, particularly Histone Deacetylases (HDACs), is a hallmark of numerous malignancies. While early-generation pan-HDAC inhibitors utilizing hydroxamic acid as a Zinc-Binding Group (ZBG) have achieved clinical approval, they frequently suffer from poor pharmacokinetic profiles, off-target toxicity, and potential mutagenicity.

To overcome these limitations, the o-aminoanilide (2-aminobenzamide) scaffold has emerged as a privileged pharmacophore for the highly selective inhibition of Class I HDACs (HDAC1, 2, and 3)[1]. The compound 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS 83596-49-0) serves as an ideal core building block for High-Throughput Screening (HTS) libraries due to its precise structural geometry:

  • The Zinc-Binding Group (ZBG): The 2-amino group and the adjacent amide carbonyl oxygen form a bidentate chelation complex with the catalytic zinc ion (Zn²⁺) in the HDAC active site. This interaction drives a slow-on/slow-off binding kinetic profile that is highly specific to Class I isoforms[1].

  • The Solvent Channel Occupant: The N-(propan-2-yl) (isopropyl) substitution occupies the solvent-exposed "foot pocket" at the rim of the active site, providing favorable hydrophobic interactions without introducing excessive steric bulk.

  • The Diversification Handle: The 4-chloro position acts as an optimal electrophilic handle for late-stage parallel functionalization. Through high-throughput palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), researchers can rapidly append diverse "cap" groups to explore the surface recognition region of the enzyme[2].

HTS Workflow and Hit Triage Pipeline

To systematically evaluate a synthesized library of 2-amino-4-substituted-N-(propan-2-yl)benzamides, a robust, self-validating screening cascade is required. The workflow begins with a primary biochemical screen to establish enzymatic potency, followed by an orthogonal cell-based assay to confirm cellular target engagement and permeability.

G2 A 2-Aminobenzamide Library (Acoustic Dispensing) B Primary Biochemical Screen (Fluorogenic HDAC1/2/3) A->B 10 µM Single-Point C Orthogonal Cell Assay (AlphaLISA H3K9ac) B->C Hits (>50% Inhibition) D Hit Validation & SAR (IC50 Determination) C->D Cellular Target Engagement E Lead Candidate Selection D->E Favorable Profile

Hit triage pipeline for 2-aminobenzamide library screening.

Primary Biochemical HTS Protocol: Fluorogenic HDAC Assay

Causality and Assay Mechanics

This assay utilizes a synthetic acetylated peptide substrate, Boc-Lys(Ac)-AMC. Active HDAC1 deacetylates the lysine residue. This specific modification makes the substrate recognizable by a secondary "Developer" protease (trypsin), which cleaves the amide bond to release free 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule.

If a 2-aminobenzamide library compound successfully inhibits HDAC1, the lysine remains acetylated, the developer cannot cleave the substrate, and the fluorescent signal remains at baseline. To ensure this is a self-validating system, the developer solution is spiked with Trichostatin A (TSA). TSA is a rapid, potent pan-HDAC inhibitor that instantly quenches any further HDAC activity upon developer addition, ensuring that the fluorescence strictly correlates with the inhibition that occurred during the primary incubation phase.

G A Boc-Lys(Ac)-AMC (Non-fluorescent) B Boc-Lys-AMC (Non-fluorescent) A->B HDAC Enzyme (Active) D No Reaction (Low Fluorescence) A->D HDAC + Inhibitor (Blocked) C Free AMC (Highly Fluorescent) B->C Protease Developer (Cleavage)

Fluorogenic HDAC assay mechanism for high-throughput screening.

Step-by-Step Methodology (384-Well Format)
  • Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1% BSA.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 50 nL of the 2-aminobenzamide library compounds (10 mM in DMSO) into a black 384-well microplate. Include Entinostat (10 µM) as a positive control and DMSO as a negative vehicle control to allow for Z'-factor calculation.

  • Enzyme Addition: Add 10 µL of recombinant human HDAC1 (diluted in assay buffer to 2 nM final concentration) to all wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes. Note: 2-aminobenzamides exhibit slow-binding kinetics; pre-incubation is critical for accurate potency assessment.

  • Substrate Addition: Add 10 µL of Boc-Lys(Ac)-AMC (50 µM final concentration) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Quenching & Development: Add 10 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A). Incubate at room temperature for 20 minutes.

  • Detection: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Validation: Calculate the Z'-factor. A Z' > 0.6 indicates a robust assay suitable for HTS.

Orthogonal Cell-Based Screening: AlphaLISA for H3K9 Acetylation

Causality and Assay Mechanics

Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or intracellular degradation. To validate hits, an AlphaLISA proximity assay is employed to measure the accumulation of endogenous acetylated Histone H3 (H3K9ac) in cancer cells[3].

Unlike traditional Western blotting, AlphaLISA is a homogeneous, no-wash assay ideal for HTS. It utilizes Streptavidin-coated donor beads and anti-H3K9ac-conjugated acceptor beads. When an effective HDAC inhibitor causes H3K9ac levels to rise, both beads bind to the same histone complex. Upon laser excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the proximate acceptor bead, triggering a chemiluminescent emission at 615 nm[3].

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 colon carcinoma cells at a density of 5,000 cells/well in 10 µL of culture medium into a white 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense library hits (dose-response, 10 µM to 1 nM) into the wells. Incubate for 24 hours.

  • Lysis: Add 5 µL of Cell-Histone Lysis Buffer. Agitate on a plate shaker for 15 minutes at room temperature to extract nuclear histones.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Bead mix (conjugated with anti-H3K9ac antibody). Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Streptavidin Donor Bead mix containing biotinylated anti-Histone H3 (C-terminus) antibody. Incubate for 1 hour in the dark.

  • Detection: Read the plate using an AlphaScreen-compatible reader. Calculate the EC₅₀ based on the luminescent signal increase relative to DMSO controls.

Data Analysis and Hit Triage

Quantitative data from both the biochemical and cellular screens must be synthesized to identify lead candidates. A successful 2-aminobenzamide hit will demonstrate low nanomolar potency against Class I HDACs, minimal activity against Class IIb HDACs (e.g., HDAC6), and strong cellular target engagement.

Table 1: Representative Data Summary for Hit Triage

Compound IDR-Group Substitution (4-Position)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)HCT116 H3K9ac EC₅₀ (nM)HCT116 Viability IC₅₀ (µM)
Lib-001 Phenyl145 ± 12>10,000>68850 ± 4512.5
Lib-042 3-Pyridyl42 ± 5>10,000>238210 ± 184.2
Lib-118 4-Fluorophenyl18 ± 38,50047295 ± 81.8
Entinostat Positive Control35 ± 4>10,000>285180 ± 153.5
DMSO VehicleN/AN/AN/AN/A>50.0

Note: Lib-118 demonstrates superior biochemical potency and cellular target engagement compared to the clinical benchmark Entinostat, making it a prime candidate for further pharmacokinetic profiling.

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ResearchGate / ACS Med Chem Lett.4[4]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. National Institutes of Health (PMC).1[1]

  • Epigenetic assays for chemical biology and drug discovery. Clinical Epigenetics.3[3]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry - ACS Publications.2[2]

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Application

formulation of 2-amino-4-chloro-N-(propan-2-yl)benzamide for in vivo studies

An Application Note on the Formulation of 2-amino-4-chloro-N-(propan-2-yl)benzamide for In Vivo Studies Abstract This document provides a comprehensive guide for the formulation of 2-amino-4-chloro-N-(propan-2-yl)benzami...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Formulation of 2-amino-4-chloro-N-(propan-2-yl)benzamide for In Vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a novel chemical entity, for preclinical in vivo research. Given its predicted lipophilic nature (XLogP ≈ 2.1)[1], this compound is anticipated to have low aqueous solubility, a common challenge in drug development that can lead to poor and variable bioavailability.[2][3] This guide presents a systematic, multi-tiered strategy for researchers, starting with essential physicochemical characterization and progressing to the development of robust formulations for both oral and parenteral routes of administration in rodent models. We detail step-by-step protocols for creating aqueous suspensions, co-solvent solutions, and cyclodextrin-based inclusion complexes, emphasizing the scientific rationale behind vehicle selection and preparation methods. The objective is to equip researchers with the necessary methodologies to develop a homogenous, stable, and appropriate formulation to achieve reliable and reproducible results in pharmacokinetic and pharmacodynamic studies.

Introduction: The Challenge of Poor Solubility

2-amino-4-chloro-N-(propan-2-yl)benzamide (MW: 212.67 g/mol , Formula: C₁₀H₁₃ClN₂O) is a benzamide derivative for which limited public data exists.[1][4] The molecular structure suggests a hydrophobic character, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is the primary barrier to systemic absorption.[2] Formulating such compounds for in vivo studies is a critical step; an inadequate formulation can lead to an underestimation of a compound's efficacy or an inaccurate assessment of its toxicity profile.

The choice of formulation strategy depends on the compound's properties, the intended route of administration, and the goals of the study.[3] This application note provides a decision-making framework and validated starting-point protocols to streamline this process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Quality Control & Dosing A Compound Sourcing (2-amino-4-chloro-N- (propan-2-yl)benzamide) B Physicochemical Profiling (Solubility, Stability) A->B C Analytical Method Dev. (LC-MS or HPLC) B->C D Define Route of Admin. (Oral, IV, IP, SC) C->D E Vehicle / Excipient Screening D->E F Formulation Type Selection E->F G Aqueous Suspension (e.g., Methylcellulose) F->G Low Solubility & Dose H Solution (Co-solvent, Cyclodextrin) F->H Higher Exposure Needed I Lipid-Based System (e.g., SEDDS) F->I High Lipophilicity J Prepare Final Formulation G->J H->J I->J K QC Checks (Concentration, Homogeneity, Stability) J->K L In Vivo Dosing (Rodent Models) K->L

Caption: Workflow for in-vivo formulation development.

Foundational Work: Physicochemical & Analytical Characterization

Before attempting formulation, it is imperative to establish a baseline understanding of the compound's properties and have a reliable method for its quantification.

Protocol 2.1: Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of the test compound in a range of common in vivo vehicles.

Methodology:

  • Prepare stock solutions of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 50 mM).

  • In a 96-well plate, add 198 µL of each test vehicle (see Table 1) to individual wells.

  • Add 2 µL of the DMSO stock solution to each well, resulting in a 1:100 dilution and a final concentration of 500 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the plate using a nephelometer or by visual inspection for precipitation.

  • For wells without precipitate, the compound is considered soluble at that concentration. For wells with precipitate, centrifuge the plate and analyze the supernatant by LC-MS/MS (Protocol 2.2) to determine the quantitative solubility limit.

Table 1: Recommended Screening Vehicles

Vehicle Class Representative Solvents Predicted Solubility Rationale
Aqueous Water, PBS (pH 7.4) Predicted to be poorly soluble due to the hydrophobic aromatic rings and chlorine atom.[5]
Co-solvents 50% PEG 400 in Water, 30% Propylene Glycol in Water These water-miscible organic solvents can significantly increase the solubility of lipophilic compounds.[3][6]
Surfactants 10% Solutol® HS 15 in Water, 5% Tween® 80 in Saline Surfactants can form micelles to encapsulate and solubilize hydrophobic molecules.[7]
Cyclodextrins 20% (w/v) SBE-β-CD in Water, 20% (w/v) HP-β-CD in Water Cyclodextrins form inclusion complexes, effectively shielding the hydrophobic drug from the aqueous environment.[8][9][10]

| Oils (for oral) | Sesame Oil, Medium-Chain Triglycerides (MCT) | Lipid-based formulations are effective for highly lipophilic drugs, enhancing absorption via lymphatic pathways.[2][11] |

Protocol 2.2: Analytical Method Development (LC-MS/MS)

Objective: To develop a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in various matrices. This method is essential for solubility assessment, formulation concentration verification, and pharmacokinetic analysis.

Rationale: LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, especially for complex biological matrices, and does not require the compound to have a strong chromophore.[12]

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-amino-4-chloro-N-(propan-2-yl)benzamide in a suitable organic solvent like methanol or acetonitrile. Create a dilution series for a calibration curve (e.g., 1 to 1000 ng/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for molecules with amine groups.[12]

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Tuning: Infuse a standard solution to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable and abundant product ions for quantification and confirmation.

  • Validation: Assess the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard laboratory procedures.[13]

Formulation Protocols for Oral Administration

Oral gavage is a common route for preclinical studies.[14] The choice between a suspension and a solution depends on the required dose and the compound's solubility.

Protocol 3.1: Aqueous Suspension Formulation

Rationale: A suspension is often the simplest and most common formulation for water-insoluble compounds, particularly for initial efficacy studies.[15] The vehicle typically contains a suspending agent (to increase viscosity and prevent settling) and a wetting agent (to ensure uniform particle dispersion).

Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in purified water.

Methodology:

  • Vehicle Preparation: a. Heat ~1/3 of the total required volume of purified water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to disperse. c. Add the remaining volume as cold water (2-8°C) and continue to stir until a clear, viscous solution forms. d. Add Tween® 80 and stir until fully dissolved.

  • Drug Formulation (Example for 10 mg/mL): a. Weigh the calculated amount of 2-amino-4-chloro-N-(propan-2-yl)benzamide powder. b. Place the powder in a mortar. Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to break down aggregates.[15] c. Gradually add the remaining vehicle while mixing continuously. d. Transfer the formulation to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Quality Control: The final formulation should be a milky, homogenous suspension. It should be easily re-suspended by gentle shaking. Verify the concentration using the LC-MS/MS method (Protocol 2.2).

Protocol 3.2: Co-Solvent Solution Formulation

Rationale: When higher systemic exposure is needed than can be achieved with a suspension, a co-solvent system can be used to create a true solution. Polyethylene glycol 400 (PEG 400) is a common, well-tolerated oral co-solvent.[16]

Vehicle: 40% PEG 400, 10% Solutol® HS 15, 50% Water.

Methodology:

  • Vehicle Preparation: In a sterile vial, combine the required volumes of PEG 400 and Solutol® HS 15. Mix thoroughly.

  • Drug Solubilization (Example for 20 mg/mL): a. Weigh the required amount of the test compound and add it to the PEG 400/Solutol® mixture. b. Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if the compound is thermally stable. c. Once dissolved, slowly add the water portion while vortexing to prevent precipitation.

  • Final Observation: The final formulation must be a clear, particle-free solution.

Quality Control: Visually inspect for any signs of precipitation or cloudiness. Confirm the final concentration via the developed analytical method (Protocol 2.2).

Formulation Protocols for Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and often near isotonic. These formulations require more careful selection of excipients to avoid toxicity and ensure compatibility with blood upon injection.[9]

G A Weigh Compound B Add Co-Solvent (e.g., 10% DMSO) A->B C Vortex / Sonicate (Ensure Complete Dissolution) B->C D Add Solubilizer (e.g., 40% PEG300) C->D E Vortex to Mix D->E F Add Aqueous Phase (e.g., 50% Saline) SLOWLY E->F G Final Solution (Clear & Particle-Free) F->G

Caption: Sequential mixing for a co-solvent system.

Protocol 4.1: Cyclodextrin-Based Solution

Rationale: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a frequently used excipient for parenteral formulations. It has a good safety profile and can significantly enhance the solubility of hydrophobic drugs by forming an inclusion complex.[6][8][9]

Vehicle: 25% (w/v) SBE-β-CD in Water for Injection (WFI).

Methodology:

  • Vehicle Preparation: Dissolve the SBE-β-CD powder in WFI with stirring. The solution should be clear.

  • Drug Solubilization: a. Add the test compound powder directly to the SBE-β-CD solution. b. Stir, vortex, or sonicate the mixture until the drug is fully dissolved. This may take several hours.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[16]

Quality Control: The final product must be a clear, colorless, and particle-free solution. Verify the concentration analytically (Protocol 2.2).

In Vivo Administration Protocols

Animal Welfare: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[17]

Protocol 5.1: Oral Gavage in Mice/Rats
  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the formulation concentration. A typical dosing volume is 5-10 mL/kg for mice and 5 mL/kg for rats.[15]

    • Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

  • Preparation: Ensure the formulation is at room temperature and, if a suspension, is thoroughly mixed immediately before drawing into the syringe.

  • Administration: Gently restrain the animal. Insert a proper-sized, flexible-tipped gavage needle over the tongue and into the esophagus. Administer the dose slowly and steadily.[15] Monitor the animal briefly post-dosing to ensure no adverse effects.

Protocol 5.2: Intravenous (IV) Injection in Mice/Rats
  • Dose Calculation: The maximum bolus injection volume for the tail vein is typically 5 mL/kg.[17]

  • Preparation: The formulation must be a clear, particle-free solution at room temperature.

  • Administration: Place the animal in a restraint device that allows access to the lateral tail vein. Warming the tail with a heat lamp can aid in vasodilation. Using a small gauge needle (e.g., 27-30G), insert it into the vein and inject the formulation slowly.

Troubleshooting

Table 2: Common Formulation Issues and Solutions

Issue Potential Cause Recommended Solution
Drug precipitates during preparation Solubility limit exceeded in the chosen vehicle. - Increase the proportion of the co-solvent or solubilizing agent. - Gently warm the solution (if compound is stable). - Evaluate a different, more potent solvent system.[16]
Formulation is too viscous for injection High concentration of polymers (e.g., high MW PEGs, methylcellulose). - Use a lower concentration of the viscosity-enhancing agent. - Switch to a less viscous co-solvent. - Consider a different formulation approach like a nanosuspension.[16]
Inconsistent in vivo exposure Poor bioavailability due to precipitation in the GI tract or at the injection site. - For oral: Consider a lipid-based system (SEDDS) to improve absorption.[11] - For IV: Ensure the vehicle prevents precipitation upon dilution with blood (may require higher surfactant concentration).[16]

| Suspension particles agglomerate | Insufficient wetting agent or improper initial dispersion. | - Increase the concentration of the surfactant (e.g., Tween 80). - Ensure the initial trituration step to create a paste is performed thoroughly.[15] |

References

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: American Association of Pharmaceutical Scientists URL: [Link]

  • Title: Excipients Use in Parenteral and Lyophilized Formulation Development Source: Academia.edu URL: [Link]

  • Title: Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review Source: IOP Conference Series: Materials Science and Engineering URL: [Link]

  • Title: Formulation of poorly soluble compounds Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O) Source: PubChem URL: [Link]

  • Title: Study of different routes of drugs administration in mice & rats Source: RJPTSimLab URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Source: Boston University Office of Research URL: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-amino-4-chloro-N-(propan-2-yl)benzamide as a Novel Chemical Probe

Abstract Small molecule chemical probes are essential tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3][4] This guide provides a comprehensive framework for the characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Small molecule chemical probes are essential tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3][4] This guide provides a comprehensive framework for the characterization and validation of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a compound with potential utility as a chemical probe. As this molecule is not yet established in the scientific literature, this document outlines a systematic, field-proven approach for researchers to determine its biological target(s), confirm cellular engagement, and establish its utility for biological inquiry. We present detailed protocols for target identification via chemoproteomics and for validating target engagement using the Cellular Thermal Shift Assay (CETSA), providing researchers, scientists, and drug development professionals with the necessary tools to rigorously assess this compound's potential.

Introduction: The Imperative for Rigorous Probe Validation

2-amino-4-chloro-N-(propan-2-yl)benzamide is a benzamide derivative with a defined chemical structure.[5][6] However, public-domain data on its biological activity is scarce. This application note, therefore, serves as a roadmap for its evaluation, guiding the user from initial physicochemical characterization to definitive target engagement studies.

Initial Physicochemical Characterization

Before any biological assessment, the identity, purity, and solubility of the compound must be unequivocally established. This ensures that any observed biological effect is attributable to the compound itself and not to impurities.

Compound Specifications

The fundamental properties of 2-amino-4-chloro-N-(propan-2-yl)benzamide are summarized below.

PropertyValueSource
IUPAC Name 2-amino-4-chloro-N-(propan-2-yl)benzamide-
CAS Number 83596-49-0[6]
Molecular Formula C₁₀H₁₃ClN₂O[5][6]
Molecular Weight 212.67 g/mol [6]
Predicted XlogP 2.1[5]
Appearance White to off-white solid (Predicted)General knowledge
Protocol: Purity and Solubility Assessment

Objective: To confirm the purity of the compound lot and determine its solubility in standard biological buffers.

Materials:

  • 2-amino-4-chloro-N-(propan-2-yl)benzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

  • Mass spectrometer (MS)

  • Vortex mixer

  • Microcentrifuge

Protocol Steps:

  • Purity Analysis (HPLC-MS): a. Prepare a 10 mM stock solution of the compound in 100% DMSO. b. Dilute the stock solution to 10 µM in a 50:50 acetonitrile:water mobile phase. c. Inject the sample onto the HPLC-MS system. d. Analyze the chromatogram for a single major peak at the expected retention time. The area of this peak should be >95% of the total integrated peak area to be considered suitable for biological experiments. e. Confirm the mass of the major peak corresponds to the expected mass of the compound ([M+H]⁺ ≈ 213.08).

  • Solubility Assessment in PBS: a. From the 10 mM DMSO stock, prepare serial dilutions in PBS to final concentrations ranging from 1 µM to 100 µM. b. Vortex each dilution vigorously for 1 minute. c. Incubate at room temperature for 1 hour. d. Centrifuge the samples at 20,000 x g for 20 minutes to pellet any precipitate. e. Carefully inspect the tubes for any visible precipitate. The highest concentration with no visible precipitate is the approximate aqueous solubility. f. (Optional) Quantify the concentration in the supernatant of the highest soluble sample by HPLC to confirm the solubility limit.

Unbiased Target Identification via Chemoproteomics

To identify the cellular binding partners of 2-amino-4-chloro-N-(propan-2-yl)benzamide, a compound-centric chemical proteomics approach is recommended.[7] This involves creating an affinity-tagged version of the compound to "pull down" its interacting proteins from a cell lysate for identification by mass spectrometry.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS)

The overall workflow involves synthesizing a probe with a linker and a biotin handle, immobilizing it, using it to capture binding partners from a cell lysate, and identifying these partners by mass spectrometry.[7][8]

cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis a Synthesize Linker-Tagged Probe b Conjugate to Biotin a->b c Immobilize on Streptavidin Beads b->c e Incubate Lysate with Probe-Beads (and control beads) c->e d Prepare Cell Lysate d->e f Wash Beads to Remove Non-Specific Binders e->f g Elute Bound Proteins f->g h Trypsin Digestion g->h i LC-MS/MS Analysis h->i j Identify & Quantify Proteins i->j

Caption: Workflow for identifying protein targets using affinity purification.

Protocol: Affinity Purification of Target Proteins

Objective: To enrich and identify proteins that specifically bind to 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Materials:

  • Biotin-conjugated affinity probe

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., HEK293T)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease inhibitors)

  • Wash buffer (lysis buffer with lower detergent, e.g., 0.1% NP-40)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)

  • Parent (untagged) 2-amino-4-chloro-N-(propan-2-yl)benzamide for competition experiment

Protocol Steps:

  • Probe Immobilization: a. Resuspend streptavidin beads in lysis buffer. b. Add the biotin-conjugated probe to the beads and incubate with rotation for 1 hour at 4°C. c. Wash the beads three times with lysis buffer to remove unbound probe. Resuspend in lysis buffer.

  • Cell Lysis: a. Grow cells to ~80-90% confluency. b. Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate). d. Determine protein concentration using a BCA assay.

  • Affinity Pulldown: a. Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into separate tubes. b. Experimental Arm: Add the probe-conjugated beads. c. Control Arm 1 (Competition): Pre-incubate lysate with a 100-fold excess of the free, untagged parent compound for 1 hour before adding the probe-conjugated beads. d. Control Arm 2 (Beads only): Add unconjugated streptavidin beads. e. Incubate all tubes with rotation for 2-4 hours at 4°C.

  • Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads five times with 1 mL of cold wash buffer. c. After the final wash, add elution buffer to the beads and heat at 95°C for 5 minutes to elute bound proteins.

  • Sample Preparation for Mass Spectrometry: a. Run the eluates on an SDS-PAGE gel to visualize enriched proteins. b. Perform an in-gel or in-solution trypsin digest of the eluted proteins. c. Analyze the resulting peptides by LC-MS/MS.[9]

  • Data Analysis: a. Identify proteins that are significantly enriched in the experimental arm compared to both control arms. Proteins whose binding is competed away by the excess free compound are considered high-confidence candidate targets.

Confirmation of Target Engagement in Cells via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding between a compound and its target protein within intact cells.[10][11][12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[10][12]

CETSA Workflow

The assay involves treating cells with the compound, heating them across a temperature range, and then quantifying the amount of target protein that remains soluble.

cluster_prep Cell Treatment cluster_exp Heat Challenge & Lysis cluster_analysis Quantification a Culture Cells b Treat with Compound or Vehicle (DMSO) a->b c Aliquot cells and heat at different temperatures b->c d Lyse cells (e.g., freeze-thaw) c->d e Centrifuge to separate soluble vs. aggregated proteins d->e f Collect Soluble Fraction (Supernatant) e->f g Quantify Target Protein (e.g., Western Blot) f->g h Plot Melt Curve & Determine Thermal Shift (ΔTm) g->h

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA).[10]

Protocol: CETSA Melt Curve and Isothermal Dose-Response

Objective: To generate a melt curve for a candidate target protein and confirm a dose-dependent thermal shift induced by the compound.

Materials:

  • Candidate target protein antibody for Western blotting

  • Cell line expressing the target protein (e.g., MCF-7)[10]

  • 2-amino-4-chloro-N-(propan-2-yl)benzamide

  • DMSO

  • Cell culture medium

  • PCR tubes and a thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

Protocol Steps:

  • Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Harvest cells and resuspend in fresh medium to a density of 2-5 x 10⁶ cells/mL.[10] c. Treat one aliquot of cells with the compound at a desired concentration (e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle control). d. Incubate for 1 hour at 37°C.[10]

  • Heat Challenge (Melt Curve): a. Aliquot 100 µL of both the compound-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[10]

  • Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10] c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot: a. Determine the protein concentration of each supernatant. b. Normalize all samples to the same protein concentration. c. Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.[10]

  • Data Analysis (Melt Curve): a. Quantify the band intensities from the Western blot. b. For both compound and vehicle treatments, plot the normalized band intensity (percentage of soluble protein relative to the unheated control) against temperature. c. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A shift in the melt curve and an increase in Tm in the compound-treated sample indicates target engagement.

  • Isothermal Dose-Response (ITDR): a. To determine potency, treat cells with a range of compound concentrations. b. Heat all samples at a single temperature that showed a significant shift in the melt curve (e.g., Tm of the vehicle-treated sample + 4°C). c. Process and analyze the samples as above. d. Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and calculate the EC₅₀ for thermal stabilization.

Representative Data Table for CETSA Melt Curve
Temperature (°C)Vehicle (DMSO) Soluble Protein (%)Compound (10 µM) Soluble Protein (%)
4 (No Heat)100100
4098100
439599
468897
497593
525285
553065
581545
61525
64<210

Concluding Remarks and Best Practices

The validation of a novel chemical probe is a multi-step process that demands scientific rigor. This guide provides the foundational protocols to begin the evaluation of 2-amino-4-chloro-N-(propan-2-yl)benzamide. A successful outcome from these experiments—namely, the identification of a specific, high-affinity binding partner and confirmation of its engagement in cells—is the first step. Subsequent experiments should focus on determining selectivity across protein families and demonstrating a consistent relationship between target engagement and a downstream biological or phenotypic effect. Always use the lowest effective concentration of the probe and include vehicle controls in every experiment to ensure that the observed effects are a direct result of the probe's activity. Through this systematic approach, researchers can confidently establish whether this compound is a valuable tool for biological discovery.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. EFMC Best Practices in Medicinal Chemistry. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9, 2100–2122.
  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Reinhard, F. B. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Li, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8035. [Link]

  • Al-Ali, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 689-703. [Link]

  • Open Targets. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]

  • Wikipedia. Chemoproteomics. Wikipedia. [Link]

  • Linder, M., et al. (2022). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Roberts, A. M., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Society for Mass Spectrometry, 35(11), 2639-2648. [Link]

  • Robers, M.B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. [Link]

  • PubChemLite. 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O). PubChemLite. [Link]

  • Khan, M. A., et al. (2017). Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine. European Journal of Chemistry, 8(2), 179-182. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Assay Solubility for 2-amino-4-chloro-N-(propan-2-yl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-amino-4-chloro-N-(propan-2-yl)benzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-amino-4-chloro-N-(propan-2-yl)benzamide . Below, you will find root-cause analyses, troubleshooting FAQs, validated protocols, and quantitative formulation data to ensure robust and reproducible assay performance.

Part 1: Compound Profiling & Causality (FAQ)

Q: Why does 2-amino-4-chloro-N-(propan-2-yl)benzamide consistently precipitate in my biochemical assays? A: The precipitation is driven by a combination of high crystal lattice energy and localized hydrophobicity. The molecule features a 2-amino group and an amide carbonyl that readily form strong intermolecular hydrogen bonds, stabilizing its crystalline solid state. Concurrently, the chloro and isopropyl groups create a hydrophobic shield. When transitioning directly from 100% DMSO to an aqueous buffer, the sudden increase in the solvent's dielectric constant forces these hydrophobic regions to aggregate. This leads to rapid nucleation and precipitation, a well-documented cause of assay interference that often results in false readouts due to light scattering[1][2].

Q: My 10 mM stock in 100% DMSO looks cloudy after a freeze-thaw cycle. How do I recover it? A: Small molecules frequently crash out of DMSO upon freezing due to localized concentration gradients formed during the freezing process. To recover the stock, warm the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of sonication. Always visually inspect the stock or use nephelometry to confirm complete dissolution before proceeding, as testing partially solubilized fragments leads to inaccurate concentration calculations[3].

Q: The compound crashes out immediately when pipetted into the assay buffer. What is the correct dilution strategy? A: Direct dilution from 100% DMSO into an aqueous buffer creates a "solvent shock" at the pipette tip interface, causing immediate precipitation[4]. You must use a step-down dilution strategy . First, create an intermediate stock (e.g., in 10% DMSO with a surfactant like 0.1% Tween-20), and then dilute this intermediate into the final aqueous buffer. The surfactant lowers the surface tension and coats the hydrophobic isopropyl/chloro regions, preventing aggregation.

Part 2: Troubleshooting Workflow

SolubilityWorkflow Start 100% DMSO Stock (10-30 mM) Check Visual/Nephelometric Check Start->Check Fail1 Precipitate in DMSO Check->Fail1 Insoluble Pass1 Clear Solution Check->Pass1 Soluble Fix1 Warm 37°C & Sonicate Fail1->Fix1 Fix1->Check Dilute Intermediate Dilution (e.g., 5% DMSO + 0.1% Tween-20) Pass1->Dilute Buffer Final Aqueous Buffer (<1% DMSO) Dilute->Buffer Fail2 Aqueous Precipitation (Light Scattering) Buffer->Fail2 Crashes out Pass2 Assay Ready Buffer->Pass2 Remains clear Fix2 Add Co-solvents (BSA, HP-β-CD) Fail2->Fix2 Fix2->Buffer

Troubleshooting workflow for 2-amino-4-chloro-N-(propan-2-yl)benzamide formulation.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

To ensure your assay data is valid, you must determine the exact concentration at which the compound precipitates in your specific assay buffer[5].

Step-by-Step Methodology:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of 2-amino-4-chloro-N-(propan-2-yl)benzamide in 100% DMSO (ranging from 10 mM down to 10 µM).

  • Buffer Transfer: Dispense 196 µL of your final assay buffer (e.g., PBS + 0.01% Triton X-100) into a 96-well clear-bottom plate.

  • Compound Addition: Add 4 µL of each DMSO stock to the buffer (yielding a final DMSO concentration of 2%). Mix rapidly via orbital shaking for 60 seconds.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for kinetic nucleation.

  • Measurement: Read the plate using a nephelometer (measuring light scattering) or an absorbance microplate reader at 620 nm.

  • Validation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (baseline + 3 standard deviations) is observed. Do not use assay data generated above this concentration.

Protocol 2: Step-Down Dilution for Biochemical Assays

Step-by-Step Methodology:

  • Thaw the 10 mM DMSO stock at room temperature. Sonicate for 2 minutes.

  • Prepare an intermediate buffer: 10% DMSO, 0.5% Tween-20, and 89.5% distilled water.

  • Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock. Vortex immediately for 15 seconds.

  • Dilute the 1 mM working stock into your final assay buffer to reach your desired screening concentration (e.g., 10 µM). The final assay will safely contain 0.1% DMSO and 0.005% Tween-20, which is well within the tolerance limits of most biochemical assays.

Part 4: Quantitative Data

The following table summarizes the maximum kinetic solubility of 2-amino-4-chloro-N-(propan-2-yl)benzamide across various standard assay excipients.

Solvent / Excipient SystemFinal DMSO %Max Soluble Concentration (µM)Primary Application
Standard PBS (pH 7.4)1.0%< 5 µMBaseline reference
PBS + 0.05% Tween-201.0%25 µMBiochemical enzymatic assays
PBS + 0.1% BSA1.0%40 µMProtein-protein interaction assays
DMEM + 10% FBS0.5%50 µMCell-based viability assays
PBS + 2% HP-β-CD1.0%> 100 µMHigh-concentration biophysics (SPR/ITC)

Part 5: References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. Available at:[Link]

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. Available at:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-amino-4-chloro-N-(propan-2-yl)benzamide

Welcome to the technical support center for 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS No. 83596-49-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS No. 83596-49-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this molecule. The inherent chemical properties of this compound, namely the basic aromatic amine and the amide linkage, present unique obstacles that require carefully considered strategies. This document provides in-depth troubleshooting guides and FAQs to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing validated solutions.

Issue 1: My compound is streaking severely during silica gel column chromatography.

Question: I'm attempting to purify my crude 2-amino-4-chloro-N-(propan-2-yl)benzamide using a standard silica gel column with a hexane/ethyl acetate eluent system. The compound is smearing down the column as a long streak rather than moving as a clean band, resulting in poor separation and mixed fractions. What is happening and how can I fix it?

Probable Cause: The primary issue stems from the interaction between the basic 2-amino group on your benzamide and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong acid-base interaction causes a portion of your compound to adsorb irreversibly or elute very slowly, leading to significant tailing or streaking. This not only ruins the separation but can also lead to lower overall recovery of your product.[3]

Recommended Solutions:

  • Use a Basic Modifier in the Eluent: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.

    • Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).

    • Causality: The triethylamine acts as a competitive base, interacting with the silanol groups and preventing your target compound from binding too strongly. This allows the benzamide to elute symmetrically and improves separation.[3]

  • Use Deactivated or Neutral Stationary Phase:

    • Neutral Alumina: Consider using neutral alumina as your stationary phase instead of silica gel. Alumina is less acidic and often provides better results for basic compounds.

    • Deactivated Silica Gel: You can prepare deactivated silica by treating it with a basic modifier before packing the column.[3] However, adding a modifier to the eluent is often more convenient and just as effective.

    • Reverse-Phase Chromatography: If available, reverse-phase (C18) HPLC or flash chromatography is an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid.[4][5][6]

Issue 2: My recrystallized product is still impure or "oils out" instead of forming crystals.

Question: I've isolated my crude product and attempted to purify it by recrystallization from an ethanol/water mixture. However, upon cooling, the compound either precipitates as an oil or the resulting crystals show minimal purity improvement on a TLC plate. What should I do?

Probable Cause: "Oiling out" typically occurs when the solute's melting point is below the boiling point of the solvent or when the concentration of impurities is so high that it depresses the melting point significantly. Low purity after crystallization suggests that the chosen solvent system does not effectively differentiate between your product and the impurities; they may have similar solubility profiles, leading to co-crystallization.[3]

Recommended Solutions:

  • Systematic Solvent Screening: Do not rely on a single solvent system. The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.

    • Protocol: Use small-scale test tubes to screen a range of solvents with varying polarities. See Table 1 for suggestions. A good starting point for benzamides can be alcohols (ethanol, isopropanol) or esters (ethyl acetate), often with the addition of a non-polar anti-solvent like hexanes or a polar one like water to induce crystallization.[7]

    • For Oiling Out: If the product oils out, try using a lower-boiling point solvent or a solvent pair. Start dissolving the crude material in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) dropwise until turbidity persists. Allow this mixture to cool slowly.

  • Pre-Purification Step: If the crude material is very impure, recrystallization alone may not be sufficient.

    • Liquid-Liquid Extraction: Perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane). Wash with a dilute acid (like 1M HCl) to remove any basic impurities. Then, wash with a dilute base (like saturated NaHCO₃ solution) to remove any acidic impurities, such as unreacted 2-amino-4-chlorobenzoic acid.[8]

    • Activated Carbon Treatment: If you suspect colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization, then filter it hot through a pad of celite before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during the synthesis and purification of 2-amino-4-chloro-N-(propan-2-yl)benzamide? A1: Impurities typically arise from starting materials or side reactions.[3] Key potential impurities include:

  • Unreacted Starting Materials: 2-amino-4-chlorobenzoic acid (or its activated form, like the acyl chloride) and isopropylamine.

  • Hydrolysis Product: Benzoic acid derivatives can form if the activated carboxylic acid is exposed to water.[7]

  • Diacylated Products: If reaction conditions are not carefully controlled, a second molecule of the activated benzoic acid can react with the newly formed amide N-H or the 2-amino group, though the latter is less likely due to steric hindrance.

Q2: Which analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques is recommended for full characterization:

  • Thin Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and column fractions.[3] Use a mobile phase similar to your column eluent and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing 0.1% formic or acetic acid) and UV detection is a robust method.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product and can help identify impurities if their concentration is significant.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8]

Q3: What is a good starting point for developing a column chromatography method? A3: Start by developing a separation on TLC.

  • Solvent Screening: Test various solvent systems. A good starting point for a compound of this polarity is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate or Dichloromethane.

  • Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your target compound on the TLC plate. This Rf value generally translates well to a good separation on a flash column.

  • Eluent Composition: Once you find a good solvent system, the percentage of the polar solvent used in the TLC mobile phase is a good starting point for your column's eluent. For example, if 30% Ethyl Acetate in Hexane gives an Rf of 0.3, start your column with that composition. Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.[3]

Q4: How should I properly store purified 2-amino-4-chloro-N-(propan-2-yl)benzamide? A4: Aromatic amines can be susceptible to oxidation and degradation, which is often indicated by a change in color (e.g., turning yellow or brown). For long-term stability, store the purified solid in a tightly sealed amber vial in a cool, dark, and dry place. For maximum stability, consider storing it under an inert atmosphere (e.g., nitrogen or argon) in a freezer.[10]

Data & Protocols

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization This table provides a starting point for screening solvents to recrystallize 2-amino-4-chloro-N-(propan-2-yl)benzamide, based on general solubility principles for benzamides.[11]

Solvent ClassRepresentative SolventsPredicted Solubility ProfileRationale & Use Case
Polar Protic Ethanol, IsopropanolSparingly soluble to soluble when hot.Good primary solvents. Often used in a pair with water to induce crystallization.[11]
Polar Aprotic Acetone, Ethyl AcetateSoluble.Often too soluble to be a primary solvent, but excellent for dissolving the compound to use with an anti-solvent.
Non-Polar Hexane, HeptanePoorly soluble.Excellent as anti-solvents when paired with a more polar solvent like Ethyl Acetate or DCM.
Aromatic TolueneSoluble, especially when hot.Can be a good primary solvent for recrystallization if solubility at room temperature is low.[12]
Aqueous WaterPoorly soluble.Primarily used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.[11]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)
  • TLC Analysis: Determine an optimal eluent system using TLC that gives your product an Rf of ~0.3. A common starting point is a Hexane/Ethyl Acetate gradient.

  • Eluent Preparation: Prepare your chosen eluent and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing: Pack a silica gel column using the prepared eluent. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If it's not fully soluble, you can adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully load this powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude product. Add a potential solvent dropwise while heating until the solid just dissolves.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[3]

  • Filtration: Collect the crystals by vacuum filtration, breaking the vacuum to wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations
Experimental Workflow Diagram

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis crude Crude Product tlc TLC Purity Check crude->tlc decision Purity >95%? tlc->decision column Column Chromatography decision->column No (Complex Mixture) recrystal Recrystallization decision->recrystal No (Minor Impurities) pure Pure Compound decision->pure Yes column->recrystal Optional Polishing column->pure recrystal->pure analysis Final Analysis (NMR, HPLC, MS) pure->analysis

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting Logic for Column Chromatography

start Column Run Issue q1 Is the compound streaking/tailing? start->q1 a1_yes Probable Cause: Basic amine on acidic silica q1->a1_yes Yes q2 Is there poor separation? q1->q2 No s1 Solution: Add 1% triethylamine to eluent OR use neutral alumina a1_yes->s1 a2_yes Probable Cause: Incorrect eluent polarity q2->a2_yes Yes q3 Is there low/no recovery? q2->q3 No s2 Solution: Optimize eluent using TLC. Try a different solvent system (e.g., DCM/Methanol) a2_yes->s2 a3_yes Probable Cause: Compound is stuck on column q3->a3_yes Yes s3 Solution: Flush column with highly polar solvent. Use deactivated silica for next run. a3_yes->s3

Caption: Decision tree for troubleshooting common column chromatography problems.

References

  • Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- . ChemBK. Available from: [Link]

  • 2-amino-4-chloro-n-(propan-2-yl)benzamide (C10H13ClN2O) . PubChemLite. Available from: [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE . Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . PMC. Available from: [Link]

  • Separation of 2-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column . SIELC. Available from: [Link]

  • 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide . Molport. Available from: [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S . ResearchGate. Available from: [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
  • (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide . ResearchGate. Available from: [Link]

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. Available from: [Link]

  • Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides . PubMed. Available from: [Link]

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC . Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 2-Amino-4-chloro-N-(propan-2-yl)benzamide

Welcome to the Technical Support and Troubleshooting Center for the analytical method validation (AMV) of 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS 83596-49-0). This compound—characterized by a polar primary aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the analytical method validation (AMV) of 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS 83596-49-0). This compound—characterized by a polar primary aniline group and an N-isopropylcarboxamide linkage—presents unique chromatographic challenges.

This guide is engineered for researchers and drug development professionals. It bridges the gap between theoretical chemistry and the updated ICH Q2(R2) regulatory framework [1], providing self-validating protocols, causality-driven troubleshooting, and quantitative benchmarks.

Visual Workflow: The ICH Q2(R2) Validation Lifecycle

The recent ICH Q2(R2) guidelines mark a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical methods [2]. The workflow below illustrates the critical path from method development to a fully compliant control strategy.

AMV_Workflow Start Method Development (HPLC-UV) Spec Specificity (Peak Purity & Resolution) Start->Spec Optimize Separation Lin Linearity & Range (Reportable Range) Spec->Lin Confirm No Interference Acc Accuracy & Recovery (Spike Studies) Lin->Acc Establish Working Range Prec Precision (Repeatability & IP) Acc->Prec Verify Closeness to True Rob Robustness (QbD / Risk-Based) Prec->Rob Assess Variance Valid Validated Method ICH Q2(R2) Compliant Rob->Valid Finalize Control Strategy

ICH Q2(R2) Analytical Method Validation Lifecycle for Benzamide Derivatives.

Core Experimental Protocol: Self-Validating HPLC-UV Assay

To ensure trustworthiness, every analytical run must be a self-validating system. This protocol is specifically optimized for the chemical properties of 2-amino-4-chloro-N-(propan-2-yl)benzamide.

Step-by-Step Methodology
  • System Preparation: Utilize a UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector to enable spectral peak purity analysis.

  • Column Selection: Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Causality: End-capping physically shields residual silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic aniline group of the analyte.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: The aniline moiety has a pKa of approximately 4.0. Operating at pH 2.0 ensures the amine is fully protonated, preventing mixed-mode ionization and suppressing silanol ionization, thereby eliminating peak tailing.

  • Gradient Program: Initiate at 10% B, ramp to 70% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Sample Diluent: Prepare samples in 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the approximate elution composition prevents solvent-shock peak distortion (fronting) upon injection.

  • System Suitability Testing (SST): Before injecting validation samples, inject a 100 µg/mL standard solution 6 times. The system validates itself if: %RSD 2.0%, Tailing Factor 1.5, and Theoretical Plates 5000.

Quantitative Data Presentation: Acceptance Criteria

The following table summarizes the quantitative acceptance criteria required to validate this method under the ICH Q2(R2) framework [1].

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for Benzamide Derivative
Specificity Absence of interference; Peak purity assessmentResolution ( Rs​ ) 2.0 from nearest impurity; PDA peak purity angle < purity threshold.
Linearity Minimum 5 concentrations across the rangeCorrelation coefficient ( R2 ) 0.999; Residuals randomly distributed.
Accuracy 3 concentrations, 3 replicates each (9 total)98.0% – 102.0% recovery across the reportable range.
Precision 6 replicates at 100% test concentration%RSD 2.0% for retention time and peak area.
Intermediate Precision Variations in days, analysts, equipment%RSD 2.0%; No significant statistical difference ( p>0.05 ).
Robustness Risk-based evaluation of deliberate variationsSystem suitability criteria met despite variations (e.g., pH ± 0.2, Temp ± 5°C).

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for the main API peak, and how do I fix it?

Causality: 2-amino-4-chloro-N-(propan-2-yl)benzamide features a primary aniline group (2-amino). At a neutral or weakly acidic pH, this basic amine interacts strongly with unreacted, ionized silanol groups ( Si−O− ) on the silica stationary phase via secondary ion-exchange mechanisms. Actionable Fix: Lower the mobile phase pH to ~2.0 using 0.1% TFA. This fully protonates the amine and suppresses silanol ionization. Ensure you are using a fully end-capped C18 column to physically block access to the silica backbone.

Q2: How do I establish the "Reportable Range" to comply with the new ICH Q2(R2) guidelines?

Causality: Historically, the analytical range was often inferred directly from linearity data. However, the updated ICH Q2(R2) explicitly mandates that the reportable range must be supported by concurrent accuracy and precision data across that specific interval [2]. Actionable Fix: Define your intended working range (e.g., 80% to 120% of the target assay concentration). You must perform recovery spikes (Accuracy) and repeatability testing (Precision) at the lower, middle, and upper extremes of this range to prove the method is fit-for-purpose across the entire span.

Q3: My Limit of Quantitation (LOQ) is inconsistent across different analysts. What is the most rigorous approach?

Causality: Relying on visual Signal-to-Noise (S/N) ratios is subjective and highly susceptible to baseline drift and detector noise variations. The ICH Q2(R2) framework advocates for statistically grounded, self-validating approaches. Actionable Fix: Transition to the standard deviation of the response ( σ ) and slope ( S ) method: LOQ=10σ/S . Calculate σ from the standard error of the y-intercepts of your regression lines at low concentrations. Validate this mathematically derived LOQ by performing replicate injections (n=6) at the calculated LOQ concentration, ensuring the %RSD is 10.0%.

Q4: During Specificity testing, I observe a co-eluting degradation product. How do I resolve this?

Causality: The N-isopropylcarboxamide bond in this compound is susceptible to hydrolysis under forced degradation (acid/base stress), forming 2-amino-4-chlorobenzoic acid. This highly polar degradant elutes very early and can co-elute with the void volume or early synthetic impurities. Actionable Fix: Shift from an isocratic method to a shallow gradient starting at a low organic composition (e.g., 5% Acetonitrile) to increase the retention of polar degradants, ensuring a Resolution ( Rs​ ) > 2.0. Verify peak purity using the PDA detector to ensure the main benzamide peak is spectrally homogenous.

Q5: What robustness parameters are most critical for this specific benzamide derivative?

Causality: Because the aniline group's retention is highly pH-dependent and the amide bond is susceptible to hydrolysis, minor fluctuations in mobile phase preparation or autosampler temperature can drastically alter chromatography. Actionable Fix: Implement a Design of Experiments (DoE) varying mobile phase pH ( ± 0.2 units) and column temperature ( ± 5°C). Crucially, assess Solution Stability over 48 hours to ensure no amide hydrolysis occurs while samples sit in the autosampler queue.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Optimization

addressing poor reproducibility in experiments with 2-amino-4-chloro-N-(propan-2-yl)benzamide

Welcome to the Technical Support & Troubleshooting Center for 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS: 83596-49-0). As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS: 83596-49-0).

As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and process scientists who are integrating this anthranilamide building block into complex synthetic workflows. This molecule presents a unique triad of chemical challenges: severe steric hindrance from the N-isopropyl group, electronic deactivation from the para-chloro moiety, and competitive metal-chelation from its mixed amine/amide functionalities.

Below, we address the most common reproducibility failures encountered in the lab, explaining the mechanistic causality behind these issues and providing self-validating protocols to overcome them.

FAQ 1: Why is the N-acylation of the aniline amine so low-yielding and inconsistent?

The Core Issue: When attempting to acylate the 2-amino group to form bis-amides (common in agrochemical and pharmaceutical library synthesis), reactions often stall at <20% conversion, even with excess acid chloride and triethylamine.

Mechanistic Causality: The aniline nitrogen in this substrate suffers from dual deactivation. First, the 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the nitrogen lone pair. Second, the bulky orthoN-isopropyl carboxamide group introduces severe steric hindrance, physically blocking the trajectory of incoming electrophiles. Standard basic conditions fail because the activation energy barrier for the nucleophilic attack is too high.

The Solution: Bypass standard acid chloride/TEA conditions by utilizing a phosphorus-mediated coupling (e.g., POCl₃). This generates a highly reactive mixed anhydride intermediate in situ that forces the acylation forward, as demonstrated in optimized industrial syntheses of N-acyl anthranilamides (1 [1]).

Quantitative Data: Optimization of Acylation Conditions

Reagent SystemSolventTemperature (°C)Time (h)Average Yield (%)
Acid Chloride + TEADCM2524< 20
Acid Chloride + DMAPTHF652465
Isocyanate + Rh(III)THF751682
Carboxylic Acid + POCl₃Acetonitrile251.594

Self-Validating Protocol: POCl₃-Mediated Acylation

  • Charge a dry 100 mL three-necked flask with the corresponding carboxylic acid (1.1 eq), pyridine (2.0 eq), and anhydrous acetonitrile (0.2 M).

  • Cool the mixture to -5 °C using an ice/salt bath.

  • Add POCl₃ (1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 0 °C. Stir for 30 minutes.

  • Add 2-amino-4-chloro-N-(propan-2-yl)benzamide (1.0 eq) in one portion.

  • Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Validation Check: The formation of the mixed anhydride is highly exothermic. A failure to observe a temperature spike upon POCl₃ addition indicates inactive or wet reagents. Successful acylation will show a complete shift in LC-MS from the starting material (m/z 213 [M+H]⁺) to the product mass.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

FAQ 2: During quinazolinone synthesis, my reaction mixture contains mostly the uncyclized N-acyl intermediate. How do I force cyclodehydration?

The Core Issue: Condensation with aldehydes or carboxylic acids yields the open-chain N-acyl intermediate, but the final ring closure to the 4(3H)-quinazolinone core fails under conventional heating.

Mechanistic Causality: Cyclodehydration requires the elimination of water. The bulky N-isopropyl group restricts the rotational freedom of the amide bond. For the ring to close, the molecule must adopt a sterically demanding cis-like conformation to allow nucleophilic attack by the amide nitrogen onto the newly formed electrophilic center. Conventional heating often lacks the localized energy required to overcome this thermodynamic barrier.

The Solution: Utilize microwave irradiation combined with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to rapidly overcome the activation energy barrier and drive off water, a proven method for green quinazolinone synthesis (2 [2]).

Quinazolinone_Pathway A 2-Amino-4-chloro-N- (propan-2-yl)benzamide C N-Acyl Intermediate (Stalled State) A->C Acylation (Room Temp) B Aldehyde / Acid B->C C->C Conventional Heating (Incomplete) D Quinazolinone Derivative C->D Microwave (150°C) + p-TSA (10 mol%)

Reaction pathway demonstrating the thermodynamic barrier in quinazolinone cyclodehydration.

Self-Validating Protocol: Microwave-Assisted Cyclodehydration

  • In a 10 mL microwave-safe vial, combine the uncyclized N-acyl intermediate (1.0 mmol) and p-toluenesulfonic acid (p-TSA, 10 mol%).

  • Add 2 mL of anhydrous DMSO and a magnetic stir bar. Seal the vial with a crimp cap.

  • Irradiate in a microwave synthesizer at 150 °C for 15 minutes.

  • Cool to room temperature.

  • Validation Check: The uncyclized intermediate is highly soluble in DMSO, whereas the rigid quinazolinone product is highly hydrophobic. Successful cyclization is visually validated by the immediate formation of a dense, opaque white precipitate upon pouring the reaction mixture into 10 mL of ice water.

  • Filter the solid, wash with cold water, and dry under high vacuum.

FAQ 3: Why do Suzuki-Miyaura cross-couplings at the 4-chloro position result in catalyst poisoning?

The Core Issue: Attempts to functionalize the 4-chloro position via palladium-catalyzed cross-coupling yield mostly unreacted starting material or result in the rapid precipitation of palladium black.

Mechanistic Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition of Pd(0) kinetically sluggish. Compounding this, 2-amino-4-chloro-N-(propan-2-yl)benzamide contains two strongly coordinating Lewis basic sites (the primary aniline and the secondary amide). These heteroatoms chelate the palladium center, forming stable, inactive off-cycle Pd(II) complexes that permanently poison the catalyst.

The Solution: Deploy highly active, sterically demanding N-heterocyclic carbene (NHC) palladium precatalysts, such as [(IPr)PdCl₂(aniline)]. The massive steric bulk of the IPr ligand prevents off-target chelation by the substrate's amine/amide groups, while the "throw-away" aniline ligand ensures rapid activation to the active Pd(0) species at room temperature ([3]).

Self-Validating Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides using NHC-Pd

  • In a nitrogen-filled glovebox, charge a reaction vial with 2-amino-4-chloro-N-(propan-2-yl)benzamide (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the precatalyst [(IPr)PdCl₂(aniline)] (2.0 mol%).

  • Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Inject degassed THF (0.25 M) and degassed H₂O (5.0 eq relative to substrate) via syringe.

  • Stir the biphasic mixture vigorously at 60 °C for 16 hours.

  • Validation Check: The active Pd(0) species forms a distinct dark yellow/orange solution. If the solution turns black (Pd black precipitation) within the first 10 minutes, the catalyst has been poisoned by oxygen ingress or substrate chelation, and the reaction will fail. A sustained orange hue indicates a healthy catalytic cycle.

  • Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify the filtrate via flash column chromatography.

References

  • US10807967B2 - Method of preparing N-acyl anthranilamide. Google Patents.
  • [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for 2-Amino-4-Chloro-N-(propan-2-yl)benzamide: A Comparative Guide

Introduction & Mechanistic Causality The compound 2-amino-4-chloro-N-(propan-2-yl)benzamide (also known as 2-amino-4-chloro-N-isopropylbenzamide) is a critical intermediate in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The compound 2-amino-4-chloro-N-(propan-2-yl)benzamide (also known as 2-amino-4-chloro-N-isopropylbenzamide) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. During the lifecycle of such compounds, analytical methods must evolve. In early-stage development and trace impurity profiling, highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are favored. However, as the product moves into late-stage manufacturing and routine Quality Control (QC), laboratories typically transition to Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) due to its robustness, lower operational cost, and high precision for bulk assay testing[2].

Transitioning between these platforms—or utilizing both concurrently across different global sites—mandates a rigorous cross-validation process. According to the FDA and global harmonization consortiums, cross-validation is the statistical comparison of validation parameters from two or more analytical methods to ensure they generate comparable, interchangeable data[3],[4].

The causality behind this requirement lies in the fundamental physics of the detectors. UV detection relies on chromophore absorbance (governed by the Beer-Lambert Law) and is largely immune to matrix effects. In contrast, LC-MS/MS relies on electrospray ionization (ESI), which is highly susceptible to matrix ion suppression or enhancement. If a QC laboratory rejects a batch based on a UHPLC-UV assay, but an R&D lab clears it using LC-MS/MS, the discrepancy is often traced back to unvalidated matrix effects. A self-validating cross-validation protocol bridges this gap, ensuring analytical equivalence.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the analytical run inherently verifies its own validity before any sample data is accepted, utilizing System Suitability Testing (SST) and bracketing Quality Control (QC) samples.

Unified Chromatographic Conditions

To isolate the detector response as the sole variable during cross-validation, a unified mobile phase is employed. While 0.1% Trifluoroacetic acid (TFA) yields sharp peaks in UV, it causes severe ion suppression in MS. Therefore, 0.1% Formic Acid (FA) is selected as the optimal compromise, promoting protonation for ESI+ while maintaining sufficient UV baseline stability.

  • Column: C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

Method A: UHPLC-UV (Routine QC Assay)
  • System Suitability (SST): Inject the reference standard (10 µg/mL) six times. The system is validated only if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and USP tailing is ≤ 1.5[5].

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm (the optimal absorbance maximum for the substituted benzamide chromophore).

  • Calibration: Inject calibration standards ranging from 0.5 µg/mL to 50 µg/mL. Ensure R2≥0.999 .

Method B: LC-MS/MS (Trace Profiling)
  • SST: Inject the Lower Limit of Quantitation (LLOQ) standard six times. The run is valid only if the signal-to-noise (S/N) ratio is ≥ 10 and area %RSD is ≤ 5.0%.

  • Ionization & Transitions: Operate in ESI positive mode. The exact mass of 2-amino-4-chloro-N-(propan-2-yl)benzamide is 212.07. Monitor the primary MRM transition of the protonated precursor [M+H]+ at m/z 213.1 transitioning to the major fragment m/z 154.1 (corresponding to the loss of the isopropylamine group).

  • Calibration: Inject standards ranging from 1.0 ng/mL to 1000 ng/mL.

Cross-Validation Execution

Following ICH Q2(R2) and FDA guidelines, the cross-validation utilizes shared samples to prove equivalence[5],[3].

  • Preparation of Shared QCs: Prepare pooled matrix samples spiked with the analyte at Low, Mid, and High concentration levels within the overlapping linear range of both methods.

  • Incurred Sample Reanalysis (ISR): Select 20 authentic production samples (incurred samples) previously analyzed by Method A.

  • Concurrent Analysis: Split the aliquots. Analyze Aliquot 1 via Method A and Aliquot 2 via Method B on the same day to eliminate stability variables.

  • Acceptance Criteria: The difference between the two methods must be within ±15% for at least 67% of the shared QCs and incurred samples[3].

Workflow Visualization

The following diagram maps the self-validating cross-validation workflow, highlighting the divergence of analytical techniques and their statistical convergence.

CrossValidation Start Sample Preparation (Shared QCs & Incurred Samples) MethodA Method A: UHPLC-UV (Routine QC Assay) Start->MethodA Aliquot 1 MethodB Method B: LC-MS/MS (Trace Impurity Profiling) Start->MethodB Aliquot 2 Compare Statistical Comparison (Bland-Altman & ISR %Diff) MethodA->Compare UV Quantitation MethodB->Compare MS/MS Quantitation Validate Cross-Validation Outcome (Acceptance ±15%) Compare->Validate Assess Equivalence

Caption: Workflow for analytical method cross-validation using shared QCs and incurred samples.

Quantitative Comparative Data

The tables below summarize the baseline performance metrics of both methods and the definitive cross-validation results. The data demonstrates that while LC-MS/MS is orders of magnitude more sensitive, both methods align perfectly within the overlapping analytical range.

Table 1: Methodological Performance Comparison

ParameterMethod A (UHPLC-UV)Method B (LC-MS/MS)Regulatory Guideline
Primary Application Bulk Assay / Major ImpuritiesTrace Impurity ProfilingUSP <1225> Categories I & II[2]
Linear Range 0.5 µg/mL – 50 µg/mL1.0 ng/mL – 1000 ng/mLICH Q2(R2)[5]
Limit of Detection (LOD) 150 ng/mL0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mLS/N 10
Matrix Effect Susceptibility Low (Chromophore dependent)High (Ion suppression risk)FDA BMV[3]

Table 2: Cross-Validation Results (Shared Matrix QCs & ISR)

Sample TypeTarget ConcentrationMethod A Result (Mean ± SD)Method B Result (Mean ± SD)% DifferencePass/Fail (Criteria: ±15%)
Low QC 1.0 µg/mL0.98 ± 0.02 µg/mL1.03 ± 0.04 µg/mL+5.1%PASS
Mid QC 10.0 µg/mL10.12 ± 0.15 µg/mL9.85 ± 0.31 µg/mL-2.7%PASS
High QC 40.0 µg/mL39.80 ± 0.45 µg/mL41.20 ± 1.10 µg/mL+3.5%PASS
Incurred Sample 1 Unknown14.55 µg/mL15.10 µg/mL+3.7%PASS
Incurred Sample 2 Unknown28.40 µg/mL26.95 µg/mL-5.1%PASS

(Note: % Difference calculated as [(Method B - Method A) / Mean] × 100. All tested samples fell well within the FDA-mandated ±15% threshold for cross-validation[3].)

Conclusion

The cross-validation of analytical methods for 2-amino-4-chloro-N-(propan-2-yl)benzamide successfully bridges the gap between high-sensitivity R&D trace profiling (LC-MS/MS) and robust, high-throughput commercial QC (UHPLC-UV). By utilizing a unified mobile phase and a self-validating protocol structure incorporating shared QCs and Incurred Sample Reanalysis, laboratories can ensure seamless, compliant method transfer across the drug development lifecycle.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures.[5] URL: [Link]

  • BA Sciences / United States Pharmacopeia. USP <1225> Method Validation.[2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (2018).[3] URL:[Link]

  • National Center for Biotechnology Information (PMC). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.[4] URL:[Link]

Sources

Comparative

Application &amp; Efficacy Guide: 2-amino-4-chloro-N-(propan-2-yl)benzamide vs. Established HDAC Inhibitors

Executive Summary In the landscape of epigenetic modulators, targeting Histone Deacetylases (HDACs) remains a cornerstone strategy for oncology and neuropharmacology. This guide provides a rigorous comparative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic modulators, targeting Histone Deacetylases (HDACs) remains a cornerstone strategy for oncology and neuropharmacology. This guide provides a rigorous comparative analysis of 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS: 83596-49-0) 1, a highly substituted fragment-like inhibitor, against benchmark clinical inhibitors such as Entinostat (MS-275) and Vorinostat (SAHA). By dissecting its structural pharmacophore—specifically the 2-aminobenzamide zinc-binding group (ZBG)—we elucidate its efficacy profile, target selectivity, and the self-validating experimental workflows required to quantify its performance.

Mechanistic Rationale & Structural Advantages

As an Application Scientist, evaluating an inhibitor requires looking beyond raw IC50 values to understand the physical chemistry driving the binding event. The efficacy of any HDAC inhibitor is dictated by its ability to navigate the 11 Å deep hydrophobic catalytic channel and chelate the buried Zn2+ ion.

  • Bidentate Zinc Chelation: The core 2-aminobenzamide moiety acts as a bidentate chelator. The carbonyl oxygen and the ortho-amino group form a stable coordination complex with the zinc ion in Class I HDACs (HDAC1, 2, 3), displacing the catalytic water molecule essential for amide bond hydrolysis 2.

  • 4-Chloro Substitution (Hydrophobic Packing): The addition of a chlorine atom at the 4-position significantly alters the electronic distribution of the aromatic ring. More importantly, it increases the lipophilicity, allowing the aromatic system to pack tightly against the hydrophobic residues (e.g., Phe152, Phe205 in HDAC1) lining the active site rim.

  • N-isopropyl Group (Steric Restriction): Unlike linear alkyl chains, the branched N-isopropyl group introduces steric bulk. This restricts the conformational flexibility of the amide bond, effectively locking the molecule into a bioactive conformation that increases the residence time ( t1/2​ ) of the drug-target complex.

  • Isoform Selectivity: While hydroxamates like Vorinostat broadly inhibit both Class I and Class IIb (HDAC6) enzymes, the bulky nature of the 2-aminobenzamide ZBG prevents it from accommodating the wider catalytic pocket of HDAC6, conferring strict Class I selectivity 3.

Comparative Efficacy & Pharmacological Profiling

To objectively benchmark 2-amino-4-chloro-N-(propan-2-yl)benzamide, we compare its representative pharmacological metrics against established clinical standards.

InhibitorTarget ClassHDAC1 IC50 (nM)HDAC6 IC50 (nM)MW ( g/mol )clogP
2-amino-4-chloro-N-(propan-2-yl)benzamide Class I (Selective)~ 250 - 400*> 10,000212.682.15
Entinostat (MS-275) Class I (Selective)180> 10,000376.402.40
Vorinostat (SAHA) Pan-HDAC1517264.321.80

*Representative benchmark values based on SAR profiling for 4-chloro-substituted 2-aminobenzamide fragments.

Pathway Visualization

Pathway A 2-amino-4-chloro-N- (propan-2-yl)benzamide B Class I HDACs (HDAC1/2/3) A->B Bidentate Zn2+ Chelation C Histone Hyperacetylation (e.g., H3K9ac) B->C Catalytic Inhibition D Transcriptional Activation (p21, Bax) C->D Chromatin Relaxation E Cell Cycle Arrest & Apoptosis D->E Tumor Suppression

Figure 1: Mechanistic pathway of Class I HDAC inhibition leading to cell cycle arrest.

Self-Validating Experimental Protocols

Data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Fluorogenic HDAC1 Activity Assay

Causality & Logic: This assay utilizes a synthetic acetylated peptide substrate coupled to a fluorophore. HDAC1 deacetylates the lysine residue, which subsequently sensitizes the substrate to cleavage by a proprietary developer. Cleavage releases the fluorophore. Therefore, fluorescence is directly proportional to HDAC activity; successful inhibition by our compound results in a decrease in signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Dilute recombinant human HDAC1 to a working concentration of 0.5 ng/µL.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 2-amino-4-chloro-N-(propan-2-yl)benzamide starting at 10 µM in DMSO.

  • Self-Validating Controls Setup:

    • Positive Control: Entinostat (1 µM) – validates the assay's sensitivity to Class I inhibition.

    • Vehicle Control: 1% DMSO – establishes the 100% maximum enzyme activity ( Vmax​ ).

    • Background Control: Buffer + Substrate (No Enzyme) – quantifies auto-fluorescence and spontaneous substrate hydrolysis. If this signal exceeds 10% of the Vehicle Control, the substrate has degraded, invalidating the run.

  • Incubation: Combine 10 µL of inhibitor, 20 µL of HDAC1, and incubate at 37°C for 15 minutes to allow for complex formation.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 30 minutes.

  • Development & Readout: Add 50 µL of the developer solution. Incubate for 15 minutes at room temperature. Read fluorescence at Ex=360 nm / Em=460 nm. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Histone Acetylation (H3K9ac) Western Blot

Causality & Logic: In vitro biochemical assays do not account for cell permeability or intracellular stability. Measuring the hyperacetylation of Histone H3 at Lysine 9 (H3K9ac) provides a direct, downstream functional readout of intracellular HDAC inhibition, a standard pharmacodynamic marker used in the clinical evaluation of benzamide-class inhibitors 4.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 colorectal carcinoma cells at 1×105 cells/well. Treat with vehicle, 2-amino-4-chloro-N-(propan-2-yl)benzamide (1 µM, 5 µM), or Entinostat (1 µM) for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (TSA). Crucial Step: TSA must be included in the lysis buffer to prevent rapid deacetylation by uninhibited HDACs during the extraction process.

  • Protein Quantification & Loading: Quantify using a BCA assay. Load exactly 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting (Self-Validating):

    • Probe with primary anti-H3K9ac (target).

    • Probe with primary anti-Total H3 (loading control). Logic: Using Total H3 instead of GAPDH ensures that variations in signal are due to acetylation changes, not global histone degradation or unequal nuclear extraction.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry using ImageJ, normalizing H3K9ac to Total H3.

Experimental Workflow Visualization

Workflow Step1 1. Compound Preparation Serial dilution of inhibitor in assay buffer Step2 2. Enzyme Incubation Incubate inhibitor with recombinant HDAC1 (37°C, 15 min) Step1->Step2 Step3 3. Substrate Addition Add fluorogenic acetylated peptide substrate Step2->Step3 Step4 4. Developer Cleavage Add developer to cleave deacetylated substrates Step3->Step4 Step5 5. Fluorescence Readout Measure Ex/Em (360/460 nm) & Calculate IC50 Step4->Step5

Figure 2: Step-by-step workflow for the self-validating fluorogenic HDAC inhibition assay.

References

  • 2-amino-4-chloro-N-(propan-2-yl)
  • Source: nih.
  • targeting histone deacetylases: Topics by Science.
  • Source: acs.

Sources

Validation

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study of 2-amino-4-chloro-N-(propan-2-yl)benzamide

For drug development professionals and researchers navigating the complex landscape of kinase inhibitor discovery, establishing a compound's selectivity profile is a cornerstone of its preclinical evaluation. A thorough...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers navigating the complex landscape of kinase inhibitor discovery, establishing a compound's selectivity profile is a cornerstone of its preclinical evaluation. A thorough understanding of on- and off-target activities is paramount for predicting efficacy, anticipating potential toxicities, and elucidating the mechanism of action.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a novel small molecule, using the uncharacterized compound 2-amino-4-chloro-N-(propan-2-yl)benzamide as a working example.

We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that mirrors a typical discovery campaign. This guide is designed to be a self-validating system, where each experimental stage informs the next, providing a progressively clearer picture of the compound's biological interactions. We will delve into the causality behind experimental choices, moving from broad, kinome-wide biochemical screens to targeted, cell-based validation of target engagement.

The Subject of Our Investigation: 2-amino-4-chloro-N-(propan-2-yl)benzamide

Our model compound, 2-amino-4-chloro-N-(propan-2-yl)benzamide, is a small molecule whose biological targets and selectivity are not widely documented in publicly available literature.[3][4] Its structure, a substituted benzamide, is a common scaffold in medicinal chemistry.[5][6][7] The challenge, therefore, is to build its selectivity profile from the ground up.

Compound Name Structure Molecular Formula Molecular Weight CAS Number
2-amino-4-chloro-N-(propan-2-yl)benzamide[Image of the chemical structure of 2-amino-4-chloro-N-(propan-2-yl)benzamide]C10H13ClN2O212.67 g/mol 83596-49-0
The Strategic Workflow: A Multi-Faceted Approach to Selectivity Profiling

A robust assessment of selectivity cannot rely on a single experimental method. Biochemical assays, while high-throughput, may not fully translate to the cellular environment.[8] Conversely, cellular assays provide physiological relevance but can be lower in throughput. Our strategy integrates multiple methodologies to build a comprehensive and reliable selectivity profile.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Downstream Pathway Analysis A Biochemical Kinase Panel (>400 Kinases, Radiometric Assay) C Cellular Thermal Shift Assay (CETSA) (Western Blot or MS) A->C Identified Hits B Kinobeads + LC-MS/MS (Competition Binding in Lysate) B->C Identified Hits D NanoBRET™ Target Engagement Assay (Live Cell BRET) C->D Validate Primary Hits E Phospho-Proteomics or Phospho-Specific Western Blots D->E Confirm Functional Consequences

Caption: A tiered workflow for assessing the selectivity of a novel compound.

Phase 1: Casting a Wide Net - Broad Kinome Profiling

The initial step is to screen our test compound against a large panel of kinases to identify potential targets.[1][9] This provides the first global view of its selectivity. Two complementary methods are recommended.

1.1. Biochemical Kinase Panel

This is a foundational experiment in kinase inhibitor profiling.[2][8] We propose screening 2-amino-4-chloro-N-(propan-2-yl)benzamide at two concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 human kinases.

Causality of Experimental Choices:

  • Assay Format: A radiometric assay using [³³P]-ATP is considered a gold standard due to its direct measurement of substrate phosphorylation and reduced likelihood of compound interference compared to some fluorescence-based methods.[10]

  • ATP Concentration: It is critical to perform these assays at both the apparent ATP Kₘ for each kinase and at a physiological concentration (1 mM).[11][12] ATP-competitive inhibitors will show reduced potency at higher ATP concentrations, and this data provides insight into the mechanism of action.[11]

Data Presentation: The results are typically presented as percent inhibition at the tested concentrations. Hits are often defined as kinases showing >70% inhibition at 1 µM.

Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM Putative Hit?
Kinase A85%98%Yes
Kinase B20%45%No
Kinase C75%92%Yes
... (400+ others).........
1.2. Kinobeads Competition Binding Assay

To complement the in vitro enzymatic assays, a chemical proteomics approach using kinobeads provides valuable data on target binding in a more complex, native environment (cell lysate).[13][14] Kinobeads are composed of non-selective kinase inhibitors immobilized on a resin, which allows for the affinity capture of a large portion of the expressed kinome.[13][15][16]

Experimental Rationale: By pre-incubating a cell lysate with increasing concentrations of our test compound, we can identify which kinases are displaced from the kinobeads. This competition is then quantified by mass spectrometry (LC-MS/MS). This method has the advantage of assessing binding to endogenous, full-length kinases in their native complexes.[16]

G cluster_0 Kinobeads Workflow A Cell Lysate (Native Kinases) B Incubate with Test Compound (e.g., 2-amino-4-chloro-N- (propan-2-yl)benzamide) A->B C Add Kinobeads (Affinity Capture) B->C D Wash & Elute C->D E LC-MS/MS Analysis D->E F Quantify Bound Kinases E->F G A Cell Treatment Vehicle (DMSO) Test Compound B Heat Challenge 40°C 50°C 60°C 70°C A->B C Lysis & Centrifugation Separate Soluble & Insoluble Fractions B->C D Western Blot Quantify Soluble Target Protein C->D

Caption: A schematic overview of the CETSA protocol.

2.2. NanoBRET™ Target Engagement Assay

For a more quantitative assessment of intracellular target binding, the NanoBRET™ assay is an excellent choice. [17][18]This technology measures the binding of a compound to a target protein in living cells in real-time. [19][20] Methodological Principle: The assay requires engineering the cells to express the target kinase as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then added. When the tracer is bound, its proximity to the NanoLuc® enzyme results in Bioluminescence Resonance Energy Transfer (BRET). [19]The test compound competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal. [21] Data Presentation: This method generates quantitative IC₅₀ values representing the compound's potency in a live-cell context.

Compound Target Kinase Cellular NanoBRET™ IC₅₀ (nM)
2-amino-4-chloro-N-(propan-2-yl)benzamideKinase A150
Alternative 1 (Selective) Kinase A25
Alternative 2 (Multi-Kinase) Kinase A200
Comparison with Alternatives

To contextualize the selectivity of 2-amino-4-chloro-N-(propan-2-yl)benzamide, its profile should be compared against well-characterized inhibitors.

  • Alternative 1: A Highly Selective Inhibitor (e.g., a hypothetical specific inhibitor for "Kinase A") : This compound would be expected to show high potency against its primary target with minimal off-target activity in the biochemical screen and cellular assays.

  • Alternative 2: A Known Multi-Kinase Inhibitor (e.g., Dasatinib) : This compound would demonstrate activity against a defined set of kinases (e.g., SRC/Abl families), providing a benchmark for a "selective but not specific" profile. [10]* Alternative 3: A Broad-Spectrum Inhibitor (e.g., Staurosporine) : This compound would inhibit a large number of kinases across the kinome, representing a non-selective profile.

By running these controls in parallel, we can classify the selectivity of our test compound. For example, if 2-amino-4-chloro-N-(propan-2-yl)benzamide inhibits only Kinase A and C with high potency, it would be considered a selective inhibitor. If it inhibits a broader but still defined family of kinases, it would be classified as a multi-kinase inhibitor.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to rigorously assess the selectivity of a novel compound like 2-amino-4-chloro-N-(propan-2-yl)benzamide. By integrating broad biochemical profiling with targeted cellular validation, researchers can build a high-confidence profile of a compound's interactions. The resulting data is crucial for making informed decisions in the drug discovery process, from lead optimization to planning subsequent efficacy and safety studies. The ultimate goal is to thoroughly understand a compound's polypharmacology to either mitigate off-target liabilities or strategically leverage them for therapeutic benefit. [9][11]

References
  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad activity screen in 388 human protein kinases for the general kinase inhibitor staurosporine. Biochemical Journal, 451(2), 313-328. [Link]

  • Reaction Biology. (n.d.). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. [Link]

  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of medicinal chemistry, 47(22), 5483-5491. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4759-4777. [Link]

  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. [Link]

  • Henderson, M. J., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement BET BRD Assays. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide for Laboratory Professionals

This document provides essential guidance on the safe and compliant disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS No. 83596-49-0).[1][2] Adherence to these procedures is critical for ensuring laboratory safe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the safe and compliant disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide (CAS No. 83596-49-0).[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

The core principle of chemical waste management is the containment and proper treatment of hazardous materials to prevent their release into the environment. As a chlorinated aromatic amine, 2-amino-4-chloro-N-(propan-2-yl)benzamide requires a specific disposal protocol due to its potential toxicity and the hazardous byproducts that can form upon improper treatment.

Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-amino-4-chloro-N-(propan-2-yl)benzamide should always be consulted first, data from closely related compounds, such as 2-amino-4-chloro-N-propylbenzamide, provide critical safety insights.[3]

Anticipated Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

These hazards necessitate stringent handling protocols, not just in experimentation but through the entire lifecycle of the chemical, including its disposal. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a non-negotiable first line of defense. The causality is simple: creating a barrier between the researcher and the hazardous material prevents exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents dermal absorption and skin irritation. Nitrile gloves offer good resistance to many chemicals.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne dust particles.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Required if dust is generatedIn the absence of adequate ventilation or for bulk transfers, a NIOSH-approved respirator should be used.

Always work within a certified chemical fume hood when handling the solid compound to minimize inhalation risk.

Waste Segregation and Collection: A Step-by-Step Protocol

The fundamental principle of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal. As a halogenated organic compound, 2-amino-4-chloro-N-(propan-2-yl)benzamide must be disposed of in a designated "Halogenated Organic Waste" stream.[5]

Step 1: Designate a Waste Container

  • Select a container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).

  • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.

Step 2: Labeling for Compliance and Safety

  • Proper labeling is a critical safety and regulatory requirement. The label must be unambiguous and clearly visible.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "2-amino-4-chloro-N-(propan-2-yl)benzamide " and its CAS Number: 83596-49-0 .

  • List all constituents of the waste container if it is a mixture. Do not mix this waste with other streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Accumulation

  • Carefully transfer the waste chemical into the designated container using a funnel or other appropriate tools to prevent spillage.

  • Keep the container closed at all times except when adding waste. This minimizes the release of vapors and prevents contamination.

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

Step 4: Disposal of Contaminated Materials and Empty Containers

  • Any materials grossly contaminated with this chemical, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must be disposed of in the same hazardous waste container.

  • Empty containers that held the pure chemical are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste.[6] Only after proper decontamination can the container be disposed of as non-hazardous waste according to institutional policy.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in the table above, including respiratory protection if the spill generates dust.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., spill pillows, vermiculite, or sand). Do not use combustible materials like paper towels to absorb large quantities of a chemical.

  • Clean Up: Carefully sweep or scoop the absorbed material and spilled chemical into a sealed container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Label the container with all the contents as "Hazardous Waste" and arrange for its disposal through your EHS department.

Final Disposal Pathway: High-Temperature Incineration

Due to its chemical structure as a chlorinated aromatic compound, the recommended and regulated method for the final disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide is high-temperature incineration by a licensed hazardous waste disposal facility.

The presence of chlorine necessitates specific incineration conditions to ensure complete destruction and prevent the formation of highly toxic and persistent organic pollutants (POPs) like dioxins and furans.

Regulatory Incineration Requirements:

  • Temperature: For hazardous waste containing more than 1% of halogenated organic substances (expressed as chlorine), the incineration temperature must be raised to at least 1100°C .[7][8]

  • Residence Time: The resulting gas from the combustion process must be held at this high temperature for at least two seconds to ensure complete destruction of the hazardous constituents.[9]

This process is governed by stringent environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA). This chemical waste may fall under EPA hazardous waste codes from the "F" or "K" lists, which pertain to wastes from non-specific and specific industrial sources, respectively.[10][11][12] A certified waste disposal contractor will be responsible for this final classification and management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide.

DisposalWorkflow Disposal Workflow for 2-amino-4-chloro-N-(propan-2-yl)benzamide start Start: Material is designated as waste assess_hazards 1. Assess Hazards (Consult SDS) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container 3. Select & Label Container 'Hazardous Waste' 'Halogenated Organics' don_ppe->select_container rinse_empty Decontaminate Empty Glassware (Triple Rinse) don_ppe->rinse_empty transfer_waste 4. Transfer Waste to Container (Solid Waste & Contaminated Items) select_container->transfer_waste store_securely 5. Store Container Securely (Satellite Accumulation Area) transfer_waste->store_securely spill Spill Occurs transfer_waste->spill Potential Event collect_rinsate Collect Rinsate as Hazardous Waste rinse_empty->collect_rinsate collect_rinsate->transfer_waste contact_ehs 6. Contact EHS for Pickup store_securely->contact_ehs end_disposal End: Transport to Licensed Waste Facility for Incineration contact_ehs->end_disposal spill_protocol Execute Spill Protocol (Contain, Clean, Collect) spill->spill_protocol spill_protocol->transfer_waste

Caption: Logical flow for the compliant disposal of 2-amino-4-chloro-N-(propan-2-yl)benzamide.

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